molecular formula C20H25NO2 B15543470 Dienogest-13C2,15N

Dienogest-13C2,15N

货号: B15543470
分子量: 314.4 g/mol
InChI 键: AZFLJNIPTRTECV-PVPRGFAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dienogest-13C2,15N is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H25NO2

分子量

314.4 g/mol

IUPAC 名称

2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i10+1,11+1,21+1

InChI 键

AZFLJNIPTRTECV-PVPRGFAOSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dienogest-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and application of Dienogest-13C2,15N, an isotopically labeled version of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, particularly in the areas of pharmacokinetics, metabolism, and bioanalytical method development.

Core Chemical Properties

This compound is a stable isotope-labeled analog of Dienogest, a synthetic hormone used in oral contraceptives and for the treatment of endometriosis.[] The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the molecular structure provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.[2][3] This labeling does not significantly alter the chemical or physical properties of the molecule, ensuring that it behaves similarly to the unlabeled parent compound during sample preparation and analysis.[3]

PropertyValueReference
Chemical FormulaC₁₈¹³C₂H₂₅¹⁵NO₂[2]
Molecular Weight314.39 g/mol [2]
Parent CompoundDienogest[4]
Isotopic PurityTypically >98%Not explicitly found, but typical for such standards.
AppearanceNot specified, likely a solidGeneral knowledge

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Dienogest and general methods for isotopic labeling of steroids.[5][6] The synthesis would likely involve the introduction of the ¹³C and ¹⁵N labels via isotopically enriched starting materials or reagents at a late stage in the synthetic pathway to maximize efficiency.[7]

A general synthetic strategy for unlabeled Dienogest starts with estra-4,9-diene-3,17-dione. The process involves protection of the 3-keto group, followed by epoxidation at the 17-position, ring-opening with a cyanide source, and finally deprotection to yield Dienogest. To produce this compound, one could envision using a ¹³C-labeled cyanide source (e.g., K¹³CN) and a ¹⁵N-containing precursor in the appropriate steps.

Characterization of the final product would be crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The presence of ¹³C labels would result in characteristic splitting patterns in the ¹H NMR spectrum and enhanced signals in the ¹³C NMR spectrum at the labeled positions.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the exact molecular weight and, therefore, the successful incorporation of the isotopes.[7] Tandem mass spectrometry (MS/MS) would be used to characterize the fragmentation pattern, which is essential for developing quantitative analytical methods.[9]

Synthesis_Workflow Start Isotopically Labeled Precursors (e.g., K¹³CN, ¹⁵N-reagents) Step1 Multi-step Chemical Synthesis Start->Step1 Introduction of isotopes Intermediate Crude Labeled Dienogest Step1->Intermediate Step2 Purification (e.g., HPLC) Intermediate->Step2 Final Dienogest-¹³C₂,¹⁵N Step2->Final Step3 Characterization Final->Step3 Analysis NMR Spectroscopy Mass Spectrometry Step3->Analysis

A representative workflow for the synthesis and characterization of this compound.

Experimental Protocol: Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Dienogest in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] The following is a representative protocol for such an application.

1. Materials and Reagents:

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Dienogest and this compound in methanol.

  • Prepare working standard solutions by serial dilution of the Dienogest stock solution with a 50:50 mixture of methanol and water.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at an appropriate speed and temperature (e.g., 4300 rpm for 10 minutes at 8 °C).[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Analytical Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for the chosen column and separation.

    • Injection Volume: A small volume of the prepared sample extract (e.g., 10 µL).

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and this compound. The mass difference due to the isotopic labels allows for their distinct detection.

5. Data Analysis:

  • Quantify the concentration of Dienogest in the samples by calculating the ratio of the peak area of the analyte (Dienogest) to the peak area of the internal standard (this compound).

  • Use the calibration curve to determine the concentration of Dienogest in the unknown samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Dienogest-¹³C₂,¹⁵N (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Dienogest Concentration Curve->Concentration

Workflow for the quantification of Dienogest using this compound as an internal standard.

Mechanism of Action of the Parent Compound: Dienogest

As this compound is primarily used as an analytical tool, its biological activity is not its intended function. However, understanding the mechanism of action of the parent compound, Dienogest, is crucial for the context of its use in pharmaceutical research. Dienogest is a selective agonist of the progesterone (B1679170) receptor.[] Its therapeutic effects in endometriosis are attributed to its ability to reduce the production of estradiol (B170435) and suppress the growth of endometrial tissue.[]

Signaling_Pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Modulates Effect Reduced Estradiol Production & Suppression of Endometrial Tissue Growth Gene->Effect

References

Synthesis of Isotopically Labeled Dienogest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled Dienogest (B1670515), a crucial tool in pharmaceutical research and development. While specific, publicly available experimental protocols for the synthesis of isotopically labeled Dienogest are limited, this document outlines scientifically robust and plausible methodologies for the preparation of deuterium (B1214612) and carbon-13 labeled Dienogest. These proposed syntheses are based on established principles of steroid chemistry, known synthetic routes for unlabeled Dienogest, and general isotopic labeling techniques.

Isotopically labeled compounds, such as Dienogest-d6 and ¹³C-Dienogest, are indispensable for a variety of applications, including:

  • Pharmacokinetic and Metabolism Studies: Serving as internal standards for accurate quantification of Dienogest in biological matrices using mass spectrometry.[1]

  • Bioanalytical Method Development: Ensuring the precision and accuracy of analytical methods for therapeutic drug monitoring.

  • Mechanistic Studies: Elucidating the metabolic pathways and biotransformation of Dienogest.

Proposed Synthesis of Deuterium-Labeled Dienogest (Dienogest-d6)

The synthesis of Dienogest-d6, where six deuterium atoms are incorporated, can be achieved by modifying existing synthetic routes for Dienogest. A common strategy for preparing 19-nortestosterone derivatives like Dienogest begins with estrone (B1671321) or its derivatives. The following proposed synthesis introduces deuterium via a deuterated cyanating agent.

Synthetic Pathway Overview

The logical workflow for a plausible synthesis of Dienogest-d6 is depicted below. This multi-step process involves the introduction of the cyanomethyl group, which can be sourced from a deuterated precursor, and subsequent modifications to the steroid backbone.

Dienogest_d6_Synthesis Start Estrone Derivative Intermediate1 Protected Estrone Derivative Start->Intermediate1 Protection Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 Epoxidation Intermediate3 Protected Dienogest-d6 Precursor Intermediate2->Intermediate3 Ring Opening with Deuterated Cyanide Source Dienogest_d6 Dienogest-d6 Intermediate3->Dienogest_d6 Deprotection

Caption: Proposed synthetic pathway for Dienogest-d6.

Experimental Protocols (Proposed)

While a specific, detailed protocol is not publicly available, the following steps outline a plausible experimental approach based on general steroid synthesis methods.

Step 1: Protection of the Starting Material

The initial step involves the protection of the keto group at the C3 position of an estrone derivative to prevent it from reacting in subsequent steps.

Step 2: Epoxidation

An epoxide ring is introduced at the C17 position. This is a common strategy to facilitate the introduction of the cyanomethyl group.

Step 3: Ring Opening with a Deuterated Cyanide Source

The epoxide ring is opened using a deuterated cyanide source, such as potassium cyanide-d₂ in the presence of a suitable solvent. This step introduces the deuterated cyanomethyl group at the C17α position.

Step 4: Deprotection

The protecting group at the C3 position is removed to yield Dienogest-d6.

Purification

Purification of the final product is critical to ensure high chemical and isotopic purity. A combination of column chromatography and recrystallization is typically employed.[2][3]

Purification MethodDetails
Column Chromatography Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane.[2]
Recrystallization Solvent System: A mixture of dimethylformamide and water.[2]

Proposed Synthesis of Carbon-13 Labeled Dienogest

The synthesis of ¹³C-labeled Dienogest can be approached by incorporating a ¹³C-labeled synthon at a key step in the synthesis. A plausible strategy involves the use of ¹³C-labeled acetonitrile (B52724) to introduce the labeled cyanomethyl group.

Synthetic Pathway Overview

The general synthetic strategy would be similar to that of the unlabeled or deuterium-labeled compound, with the key difference being the use of a ¹³C-labeled reagent.

C13_Dienogest_Synthesis Estrone_Derivative Estrone Derivative Protected_Intermediate Protected 17-Keto Steroid Estrone_Derivative->Protected_Intermediate Protection Cyanohydrin_Intermediate ¹³C-Labeled Cyanohydrin Protected_Intermediate->Cyanohydrin_Intermediate Addition of ¹³C-Acetonitrile Final_Product ¹³C-Dienogest Cyanohydrin_Intermediate->Final_Product Further Transformations & Deprotection

Caption: General synthetic approach for ¹³C-labeled Dienogest.

Experimental Protocols (Proposed)

The synthesis would likely follow a multi-step sequence similar to that of unlabeled Dienogest, with the introduction of the ¹³C label at the cyanomethylation step.

StepDescriptionKey Reagents
1 Protection of the 3-keto group of a suitable estra-4,9-diene-3,17-dione (B195082) precursor.Protecting agent (e.g., ethylene (B1197577) glycol)
2 Introduction of the ¹³C-labeled cyanomethyl group at the 17-position.¹³C-labeled acetonitrile, strong base (e.g., n-butyllithium)
3 Deprotection of the 3-keto group.Acidic workup

Data Presentation

Quantitative Data Summary (Dienogest-d6)

The following table summarizes key quantitative parameters for Dienogest-d6, based on typical specifications for commercially available standards.

ParameterValueReference
Molecular Formula C₂₀H₁₉D₆NO₂
Molecular Weight 317.45 g/mol
Isotopic Enrichment ≥ 98%
Chemical Purity (HPLC) ≥ 99%

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final labeled product.

Analytical MethodPurposeTypical Conditions
HPLC Chemical PurityColumn: C18 reverse-phase. Mobile Phase: Acetonitrile and water. Detection: UV at 298 nm.
Mass Spectrometry (MS) Confirm Molecular Weight and Isotopic Enrichment-
NMR Spectroscopy Structural Confirmation and Location of Labels¹H NMR: Absence of signals at deuterated positions. ²H NMR: Signals corresponding to deuterium locations. ¹³C NMR: Analysis of the carbon skeleton.

Experimental Workflow Visualization

The general workflow for the purification and quality control of isotopically labeled Dienogest is outlined below.

QC_Workflow Crude Crude Labeled Dienogest Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization QC Quality Control (HPLC, MS, NMR) Recrystallization->QC Final_Product Pure Labeled Dienogest QC->Final_Product

Caption: General purification and QC workflow.

References

A Technical Guide to the Isotopic Purity of Dienogest-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation for assessing the isotopic purity of Dienogest-13C2,15N. The accurate determination of isotopic enrichment is critical for the reliable use of this compound as an internal standard in pharmacokinetic studies and other quantitative analyses.[1][2] This document outlines the key analytical techniques, experimental protocols, and data presentation formats relevant to this compound.

Introduction to Isotopic Purity

Stable isotope-labeled compounds are essential tools in modern drug development and metabolic research.[1][3] this compound is a specifically labeled variant of the synthetic progestogen Dienogest, incorporating two Carbon-13 and one Nitrogen-15 isotopes. The isotopic purity of this compound refers to the percentage of molecules that contain the desired isotopic labels at the specified positions. Ensuring high isotopic purity is paramount for the accuracy and precision of analytical methods that rely on these labeled standards.[4]

Analytical Methodologies for Isotopic Purity Determination

The primary techniques for determining the isotopic purity of labeled compounds like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for quantifying the distribution of different isotopologues (molecules that differ only in their isotopic composition). Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the analyte from any impurities before mass analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the specific location of the isotopic labels within the molecule. For this compound, 13C-NMR and 15N-NMR would provide direct evidence of the positions of the heavy isotopes.

Quantitative Data Summary

The isotopic purity of this compound is assessed by determining the relative abundance of each isotopologue. The following table summarizes a representative dataset that would be generated from an HRMS analysis.

IsotopologueDescriptionRelative Abundance (%)
M+0 (Unlabeled Dienogest)C20H25NO2< 0.1
M+1Primarily one 13C or one 15N0.5 - 1.5
M+2Primarily two 13C or one 13C and one 15N2.0 - 4.0
M+3 (this compound) Desired Labeled Compound (two 13C, one 15N) > 95
M+4Additional heavy isotopes< 1.0

Note: The exact distribution can vary between synthesis batches.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

This protocol describes a general procedure for determining the isotopic distribution of this compound using LC-HRMS.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable C18 column. Use an appropriate mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation of the Dienogest peak.

  • Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) in positive ion electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-330) to include all potential isotopologues of Dienogest.

  • Data Analysis:

    • Identify the cluster of peaks corresponding to the different isotopologues of the protonated molecule [M+H]+.

    • Integrate the area under each peak.

    • Correct for the natural isotopic abundance of all elements in the molecule.

    • Calculate the isotopic purity as the percentage of the peak area of the desired isotopologue (M+3) relative to the sum of the peak areas of all isotopologues.

NMR Spectroscopy for Positional Confirmation

This protocol provides a general method for confirming the location of the isotopic labels.

  • Sample Preparation: Prepare a concentrated solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum to confirm the overall structure of the molecule.

    • Acquire a 13C NMR spectrum. The signals for the labeled carbons will be significantly enhanced.

    • Acquire a 15N NMR spectrum or use 1H-15N heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm the position of the 15N label.

  • Data Analysis: Compare the acquired spectra with the known NMR spectra of unlabeled Dienogest to confirm that the isotopic labels are at the intended positions.

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes involved in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting weighing Weighing dissolution Dissolution weighing->dissolution lc_separation LC Separation dissolution->lc_separation nmr_analysis NMR Analysis dissolution->nmr_analysis hrms_analysis HRMS Analysis lc_separation->hrms_analysis ms_data MS Data Analysis hrms_analysis->ms_data nmr_data NMR Data Interpretation nmr_analysis->nmr_data report Final Report ms_data->report nmr_data->report data_analysis_flow raw_ms Raw Mass Spectrum peak_integration Peak Integration of Isotopologues raw_ms->peak_integration natural_abundance_correction Natural Isotope Abundance Correction peak_integration->natural_abundance_correction purity_calculation Isotopic Purity Calculation (%) natural_abundance_correction->purity_calculation

References

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Dienogest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the accurate and precise quantification of Dienogest, a synthetic progestogen widely used in the treatment of endometriosis and in hormonal contraceptives. The use of a stable isotope-labeled internal standard, Dienogest-d6, is central to this methodology, ensuring the highest quality analytical data for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1][2] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample at the earliest stage of the analytical process.[1] For the analysis of Dienogest, its deuterated analog, Dienogest-d6, serves as the ideal internal standard.[3][4]

Dienogest-d6 is chemically identical to Dienogest, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This results in a higher molecular weight, allowing it to be differentiated from the unlabeled Dienogest by a mass spectrometer. Since the labeled and unlabeled forms of the molecule exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows the internal standard to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise results.

Synthesis and Characteristics of the Internal Standard: Dienogest-d6

The synthesis of Dienogest-d6 is a multi-step process that involves the introduction of deuterium atoms at stable positions within the molecule. While the exact commercial synthesis processes are proprietary, a scientifically sound approach involves the use of a deuterated cyanating agent during the synthesis of the 19-nortestosterone derivative. The final product is rigorously purified to ensure high chemical and isotopic purity, typically ≥ 99% and ≥ 98% respectively.

Key Properties of Dienogest-d6:

PropertyValue
Chemical Name(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d6
Molecular FormulaC₂₀H₁₉D₆NO₂
Molecular Weight317.46 g/mol
Isotopic EnrichmentTypically ≥ 98%
Chemical Purity (HPLC)Typically ≥ 99%

Source: BenchChem (2025)

Experimental Protocol: Quantification of Dienogest in Human Plasma by LC-IDMS

This section details a validated method for the determination of Dienogest in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dienogest-d6 as the internal standard.

Preparation of Stock and Working Solutions

1.1. Dienogest-d6 Internal Standard Stock Solution (1 mg/mL):

  • Allow the vial of Dienogest-d6 powder to equilibrate to room temperature.

  • Accurately weigh 1 mg of Dienogest-d6 and transfer it to a 1 mL volumetric flask.

  • Dissolve the powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then bring the solution to the final volume with DMSO.

1.2. Dienogest and Dienogest-d6 Working Solutions:

  • Prepare working standard solutions of Dienogest by serial dilution of a stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards.

  • Prepare an intermediate working solution of Dienogest-d6 (e.g., 10 µg/mL) by diluting the stock solution with 50:50 acetonitrile/water.

  • Prepare the final internal standard working solution (e.g., 100 ng/mL) by further diluting the intermediate solution.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples (K2 EDTA) at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the Dienogest-d6 internal standard working solution to each sample (except for the blank).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of Dienogest.

ParameterCondition
Liquid Chromatography
LC SystemAgilent 1200 series or equivalent
Analytical ColumnZorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm
Mobile PhaseAcetonitrile : 5 mM Ammonium Acetate (70:30, v/v)
Flow Rate0.60 mL/min
Injection Volume5 µL
Column Temperature40 °C
Run Time3.0 minutes
Mass Spectrometry
MS SystemAPI 4000 or equivalent triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
DienogestPrecursor Ion (m/z): 312.3, Product Ion (m/z): 135.3
Dienogest-d6 (IS)Precursor Ion (m/z): 318.3, Product Ion (m/z): 160.98

Sources: BenchChem (2025)

Data Presentation: Method Validation Summary

The analytical method should be validated according to regulatory guidelines. The following table summarizes the key validation parameters from a representative method.

Validation ParameterResult
Linearity Range1.0 - 200.0 ng/mL
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%CV)< 3.97%
Inter-day Precision (%CV)< 6.10%
Accuracy (% Bias)Within ±4.0%
Recovery92.5% to 106.4%
Matrix EffectNo significant matrix effect observed

Sources: BenchChem (2025), PubMed (2011)

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Dienogest Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Dienogest-d6 IS (50 µL) plasma->add_is precipitate Add Acetonitrile (300 µL) add_is->precipitate vortex1 Vortex (2 min) precipitate->vortex1 centrifuge Centrifuge (4300 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (Zorbax XDB-Phenyl) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Ratio of Analyte/IS) ms_detection->quantification result Final Concentration quantification->result

Caption: A schematic of the analytical workflow for Dienogest quantification.

Simplified Signaling Pathway of Dienogest's Action

Dienogest exerts its therapeutic effects primarily through its high selectivity for the progesterone (B1679170) receptor. Its binding initiates a cascade of events that lead to the suppression of ovulation and the atrophy of endometrial tissue. Recent studies have also elucidated its direct effects on endometriotic cells, including the suppression of key signaling pathways and the modulation of inflammatory and proliferative processes. Dienogest has been shown to suppress the activation of AKT, ERK1/2, and mTOR, which in turn induces autophagy and promotes apoptosis in endometriotic cells.

dienogest_pathway cluster_receptor Cellular Interaction cluster_downstream Downstream Signaling cluster_effects Therapeutic Effects dienogest Dienogest pr Progesterone Receptor (PR) dienogest->pr activates akt AKT (Protein Kinase B) pr->akt inhibits erk ERK1/2 pr->erk inhibits endometrial_atrophy Endometrial Atrophy pr->endometrial_atrophy anti_inflammatory Anti-inflammatory Effects pr->anti_inflammatory anti_proliferative Anti-proliferative Effects pr->anti_proliferative mtor mTOR akt->mtor inhibits erk->mtor inhibits autophagy Autophagy mtor->autophagy induces apoptosis Apoptosis autophagy->apoptosis promotes

References

The Application of Dienogest in In Vitro Endometriosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current scientific literature on the use of Dienogest in in vitro models of endometriosis. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. While the prompt specified "Dienogest-13C2,15N," a comprehensive search of the available scientific literature did not yield specific data for this isotopically labeled form. Therefore, this guide focuses on the extensive research conducted with unlabeled Dienogest. The use of isotopically labeled Dienogest, such as this compound, would be invaluable for future in vitro metabolic stability and drug interaction studies to elucidate its biotransformation and pharmacokinetic profile at a cellular level.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1] It is a major cause of pelvic pain and infertility.[1] Dienogest, a fourth-generation oral progestin, has emerged as a key therapeutic agent for the management of endometriosis.[2][3] It is a derivative of 19-nortestosterone and exhibits high selectivity for the progesterone (B1679170) receptor.[4] Dienogest alleviates the symptoms of endometriosis by suppressing ovulation, thereby reducing serum estrogen levels, and by exerting direct effects on endometriotic lesions.[2][4] In vitro models are crucial for elucidating the molecular mechanisms underlying the therapeutic effects of Dienogest on endometriotic cells. This guide provides an in-depth overview of the experimental protocols, quantitative data, and signaling pathways associated with Dienogest in the context of in vitro endometriosis research.

Experimental Protocols for In Vitro Endometriosis Models

In vitro studies are fundamental to understanding the direct cellular and molecular effects of Dienogest on endometriotic tissue. The following protocols are synthesized from various studies to provide a comprehensive methodology.

Cell Culture of Endometrial and Endometriotic Cells
  • Primary Cell Isolation and Culture:

    • Human Endometrial Stromal Cells (ESCs): Eutopic endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions (excluding endometriosis). The tissue is minced and digested with collagenase. Stromal cells are then separated from epithelial cells by filtration and cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.

    • Endometriotic Cyst Stromal Cells (ECSCs): Endometriotic tissue is obtained from ovarian endometriomas of patients with endometriosis. The tissue is processed similarly to endometrial tissue to isolate and culture ECSCs.

    • Endometrial Mesenchymal Stem Cells (E-MSCs): These cells are isolated from both healthy and endometriotic tissues and are characterized by their expression of specific surface markers.[5]

  • Cell Lines:

    • Immortalized human endometriotic stromal cell lines are also utilized to ensure reproducibility.

Dienogest Treatment
  • Preparation of Dienogest Solution: Dienogest is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium. Vehicle controls (medium with DMSO) are essential in all experiments.

  • Treatment Conditions: Cells are typically treated with Dienogest at concentrations ranging from 10⁻⁹ to 10⁻⁶ M for various durations (e.g., 24, 48, 72 hours) depending on the specific assay.[4] In some experiments, cells are co-treated with estradiol (B170435) or inflammatory cytokines like TNF-α to mimic the endometriotic microenvironment.[4]

Key In Vitro Assays
  • Cell Viability and Proliferation Assays:

    • MTT or WST-1 Assay: To assess cell viability, cells are incubated with MTT or WST-1 reagent, and the absorbance is measured to determine the number of viable cells.

    • Ki67 Staining: Immunofluorescence or immunohistochemistry for the proliferation marker Ki67 is used to quantify proliferating cells.[5]

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated and control cells, reverse-transcribed to cDNA, and used for qRT-PCR to measure the expression levels of target genes such as those involved in proliferation (e.g., Ki67), inflammation (e.g., cytokines), and cell signaling (e.g., β-catenin).[5]

    • Microarray and RNA-Sequencing: Genome-wide gene expression profiling is performed to identify differentially expressed genes and pathways affected by Dienogest.[2][6]

  • Protein Analysis:

    • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status (e.g., AKT, ERK1/2).[4]

    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted proteins, such as vascular endothelial growth factor (VEGF), in the cell culture supernatant.[4]

  • Cell Migration and Invasion Assays:

    • Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time.

    • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert, and their ability to invade the Matrigel and migrate to the lower chamber is quantified.

Quantitative Data on the Effects of Dienogest

The following tables summarize the quantitative findings from various in vitro studies on the effects of Dienogest on endometriotic cells.

Table 1: Effect of Dienogest on Cell Viability and Proliferation

Cell TypeTreatmentDurationEffectReference
ESCsEstradiol + Dienogest48hSignificant decrease in cell viability[4]
ESCsTNF-α + DienogestNot specifiedSignificant decrease in cell viability and PCNA expression[4]
E-MSCs-EMDienogest (10 nM)3 and 5 daysSignificant inhibition of cell proliferation[3]
E-MSCs-EMDienogestNot specifiedSuppression of telomerase activity[3]

ESCs: Endometrial Stromal Cells; E-MSCs-EM: Endometrial Mesenchymal Stem Cells from Endometriosis Tissue; PCNA: Proliferating Cell Nuclear Antigen.

Table 2: Effect of Dienogest on Gene and Protein Expression

Cell TypeTreatmentTarget Gene/ProteinEffectReference
E-MSCs-EMDienogestKi67~6-fold decrease in expression[5]
E-MSCs-EMDienogestCXCL12~5-fold decrease in expression[5]
E-MSCs-EMDienogestβ-cateninDecreased expression[5]
E-MSCs-EMDienogestMAPK~50% decrease in expression[5]
ESCsEstradiol + Dienogestp-AKT/AKT ratioSignificant decrease[4]
ESCsEstradiol + DienogestVEGFSignificant decrease in expression[4]
Ovarian Endometriotic Stromal CellsDienogestMMPsSuppression[6]

E-MSCs-EM: Endometrial Mesenchymal Stem Cells from Endometriosis Tissue; ESCs: Endometrial Stromal Cells; MMPs: Matrix Metalloproteinases.

Signaling Pathways Modulated by Dienogest

Dienogest exerts its therapeutic effects by modulating several key signaling pathways involved in the pathophysiology of endometriosis.

Progesterone Receptor Signaling

As a potent progestin, Dienogest's primary mechanism of action is through the progesterone receptor (PR).[4] Upon binding to the PR, Dienogest initiates a cascade of events that lead to the transcriptional regulation of target genes, ultimately inhibiting cell proliferation and promoting differentiation of endometrial cells.

Dienogest_PR_Signaling Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to TargetGenes Target Gene Transcription PRE->TargetGenes Regulates CellEffects ↓ Cell Proliferation ↑ Cell Differentiation TargetGenes->CellEffects

Dienogest binding to the Progesterone Receptor and subsequent gene regulation.

Anti-inflammatory and Immune-modulatory Pathways

Dienogest has been shown to possess anti-inflammatory properties.[1] It can modulate the expression of various cytokines and chemokines involved in the inflammatory milieu of endometriosis. Studies have shown that Dienogest can influence pathways related to immune system function and inflammatory response.[2]

Dienogest_Anti_Inflammatory_Pathway Dienogest Dienogest EndometrioticCell Endometriotic Cell Dienogest->EndometrioticCell ProInflammatoryPathways Pro-inflammatory Pathways Dienogest->ProInflammatoryPathways Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) InflammatoryStimuli->EndometrioticCell EndometrioticCell->ProInflammatoryPathways CytokineProduction ↓ Pro-inflammatory Cytokine Production ProInflammatoryPathways->CytokineProduction

Inhibitory effect of Dienogest on pro-inflammatory pathways in endometriotic cells.

Inhibition of Cell Proliferation and Angiogenesis

Dienogest inhibits the proliferation of endometriotic cells by downregulating the expression of key proliferative markers like Ki67 and by modulating signaling pathways such as the PI3K/AKT pathway.[4][5] It also reduces the expression of angiogenic factors like VEGF, which is crucial for the growth and survival of endometriotic lesions.[4]

Dienogest_Proliferation_Angiogenesis_Pathway Dienogest Dienogest EndometrioticCell Endometriotic Cell Dienogest->EndometrioticCell PI3K_AKT PI3K/AKT Pathway Dienogest->PI3K_AKT Inhibits GrowthFactors Growth Factors (e.g., Estradiol) GrowthFactors->EndometrioticCell EndometrioticCell->PI3K_AKT CellProliferation Cell Proliferation PI3K_AKT->CellProliferation VEGF_Production VEGF Production PI3K_AKT->VEGF_Production Angiogenesis Angiogenesis VEGF_Production->Angiogenesis

Dienogest's inhibition of proliferation and angiogenesis via the PI3K/AKT pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Dienogest in an in vitro endometriosis model.

Experimental_Workflow Start Start: Isolate and Culture Endometriotic Stromal Cells Treatment Treat cells with Dienogest (various concentrations and durations) and/or co-stimulants (e.g., Estradiol, TNF-α) Start->Treatment Assays Perform In Vitro Assays Treatment->Assays Viability Cell Viability/ Proliferation Assays->Viability GeneExpression Gene Expression (qRT-PCR, Microarray) Assays->GeneExpression ProteinAnalysis Protein Analysis (Western Blot, ELISA) Assays->ProteinAnalysis Migration Migration/Invasion Assays->Migration DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis Migration->DataAnalysis Conclusion Conclusion: Elucidate Dienogest's Mechanism of Action DataAnalysis->Conclusion

A typical workflow for in vitro evaluation of Dienogest in endometriosis models.

Conclusion

In vitro models of endometriosis are indispensable tools for dissecting the molecular mechanisms of action of therapeutic agents like Dienogest. The collective evidence from these studies demonstrates that Dienogest directly impacts endometriotic cells by binding to the progesterone receptor, leading to the inhibition of cell proliferation, suppression of inflammatory responses, and reduction of angiogenesis. The quantitative data and signaling pathways outlined in this guide provide a comprehensive overview for researchers and drug development professionals. Future research employing isotopically labeled Dienogest, such as this compound, will be instrumental in further delineating its metabolic fate and cellular targets, paving the way for the development of even more effective treatments for endometriosis.

References

An In-depth Technical Guide on the Solubility and Stability of Dienogest-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dienogest-13C2,15N, an isotopically labeled version of the synthetic progestin Dienogest. While specific data for this compound is not extensively available, the physicochemical properties of isotopically labeled compounds are generally considered to be very similar to their non-labeled counterparts. Therefore, this guide leverages data from Dienogest and its deuterated analog, Dienogest-d6, to provide a robust framework for handling and studying this compound.

Stable isotope-labeled compounds like this compound are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for accurate quantification in complex biological matrices.[1][2] Understanding their solubility and stability is paramount for the preparation of stock solutions, ensuring the integrity of analytical standards, and obtaining reliable experimental results.

Solubility of Dienogest

The solubility of a compound is a critical parameter for its formulation and delivery. The following data, reported for non-labeled Dienogest, can be considered a close approximation for the solubility of this compound.

Data Presentation: Quantitative Solubility Data

The solubility of Dienogest has been determined in various pure and binary solvent systems at different temperatures.

Table 1: Solubility of Dienogest in Pure Solvents at Various Temperatures (Mole Fraction, 10³x)

Temperature (K)MethanolEthanolIsopropanoln-PropanolAcetoneAcetonitrile (B52724)Ethyl AcetateN,N-Dimethylformamide
273.151.8981.1380.6170.81910.371.9381.83821.61
278.152.3331.4120.7781.02112.012.3112.20124.32
283.152.8591.7410.9751.26813.842.7582.62827.34
288.153.4972.1381.2191.57115.893.2923.13130.71
293.154.2712.6181.5191.94218.183.9283.72834.46
298.155.2093.1991.8892.39920.744.6834.43338.64
303.156.3483.9042.3442.95423.615.5765.27643.29
308.157.7294.7592.8993.62926.816.6296.27948.46
313.159.4035.8033.5834.45330.407.8687.46854.20
318.1511.437.0784.4285.45834.429.3258.87560.57

Data adapted from Xu, J., et al. (2019). Measurement and Correlation of the Solubility of Dienogest in Twelve Pure and Water + Methanol Binary Solvents at Temperatures from 273.15 to 318.15 K. Journal of Chemical & Engineering Data.[3]

Table 2: Solubility of Dienogest in Water + Methanol Binary Solvents at 298.15 K

Mass Fraction of MethanolMole Fraction Solubility (10³x)
0.00.000184
0.10.000789
0.20.00342
0.30.0147
0.40.0632
0.50.272
0.61.17
0.72.53
0.83.89
0.94.73
1.05.209

Data adapted from Xu, J., et al. (2019). Measurement and Correlation of the Solubility of Dienogest in Twelve Pure and Water + Methanol Binary Solvents at Temperatures from 273.15 to 318.15 K. Journal of Chemical & Engineering Data.[3]

Experimental Protocols: Solubility Determination

The solubility data presented above was determined using a high-performance liquid chromatography (HPLC) method. A general protocol for determining the solubility of this compound would be as follows:

Isothermal Shake-Flask Method

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a sealed vial.

    • Add a known volume of the desired solvent.

    • Agitate the mixture in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation :

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the sample through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC :

    • Chromatographic System :

      • Column : C18 (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase : A mixture of acetonitrile and water (e.g., 40:60 v/v).[4]

      • Flow Rate : 1.0 mL/min.[4]

      • Wavelength : 300 nm.[4]

      • Injection Volume : 10 µL.[4]

      • Column Temperature : 30°C.[4]

    • Procedure :

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject the standard solutions to generate a calibration curve.

      • Inject the prepared sample solution.

      • Determine the concentration of this compound in the sample from the calibration curve.

      • Calculate the solubility based on the dilution factor.

Stability of this compound

The stability of an active pharmaceutical ingredient (API) and its isotopically labeled counterparts is crucial for determining storage conditions, shelf-life, and identifying potential degradation products.

Potential Degradation Pathways

Forced degradation studies on Dienogest-d6 suggest potential degradation under the following conditions:

  • Acidic Hydrolysis : Degradation is expected in the presence of strong acids.

  • Basic Hydrolysis : Degradation is likely in the presence of strong bases.

  • Oxidation : Susceptibility to oxidative degradation.

  • Photolysis : Potential for degradation upon exposure to light.

Experimental Protocols: Stability Testing

A comprehensive stability study for this compound should be conducted in accordance with ICH guidelines.[5]

Forced Degradation Study Protocol

  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 1N HCl and heat at 60°C for a specified time.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 1N NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation : Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation : Heat the solid compound and the solution at a high temperature (e.g., 105°C) for a specified time.

    • Photostability : Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Preparation : After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase.[2]

  • Analysis : Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The same HPLC system as described for solubility can be used, but the method may need to be optimized to achieve separation of all relevant peaks.

Signaling Pathways and Experimental Workflows

Dienogest Mechanism of Action

Dienogest exerts its therapeutic effects primarily through its agonistic activity on the progesterone (B1679170) receptor.[6][7] This leads to a cascade of downstream effects, including the inhibition of ovulation and the decidualization of endometrial tissue.

Dienogest_Mechanism_of_Action Dienogest Dienogest PR Progesterone Receptor (PR) Agonist Dienogest->PR Hypothalamus Hypothalamus PR->Hypothalamus Endometrium Endometrium PR->Endometrium GnRH Reduced GnRH Secretion Hypothalamus->GnRH Pituitary Pituitary Gland FSH_LH Reduced FSH & LH Release Pituitary->FSH_LH Ovary Ovary Ovulation Inhibition of Ovulation Ovary->Ovulation Estradiol Reduced Estradiol Production Ovary->Estradiol Decidualization Decidualization and Atrophy Endometrium->Decidualization GnRH->Pituitary FSH_LH->Ovary

Caption: Mechanism of action of Dienogest.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Add excess this compound to solvent Equilibrate Equilibrate in shaker bath (24-48h at constant T) Start->Equilibrate Filter Filter supernatant Equilibrate->Filter Dilute Dilute with mobile phase Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Concentration HPLC->Quantify Calibration Generate Calibration Curve Calibration->Quantify

Caption: Experimental workflow for solubility determination.

Application of this compound in Bioanalysis

This diagram shows the logical relationship of using an isotopically labeled internal standard in a bioanalytical workflow.

Bioanalysis_Workflow Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add this compound (Internal Standard) Biological_Sample->Internal_Standard Extraction Sample Extraction (e.g., LLE, SPE) Internal_Standard->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Analyte/IS Ratio Analysis->Ratio Quantification Quantification of Dienogest Ratio->Quantification

Caption: Use of this compound as an internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Dienogest in Human Plasma using Dienogest-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. Accurate and precise quantification of Dienogest in biological matrices such as human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying low levels of analytes in complex biological samples.[1]

The gold standard for achieving the highest accuracy and precision in LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3][4] A SIL-IS, such as Dienogest-¹³C₂,¹⁵N, is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte (Dienogest). This ensures it co-elutes chromatographically and experiences similar ionization and matrix effects, effectively compensating for variations during sample preparation and analysis.[5] Unlike deuterium-labeled standards, which can sometimes exhibit slight chromatographic shifts, ¹³C and ¹⁵N labeled standards are less likely to separate from the native analyte, providing superior correction for ion suppression or enhancement effects. This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of Dienogest in human plasma using Dienogest-¹³C₂,¹⁵N as the internal standard.

Experimental Protocols

Materials and Reagents
  • Dienogest analytical standard

  • Dienogest-¹³C₂,¹⁵N (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma with K₂EDTA as anticoagulant

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dienogest and Dienogest-¹³C₂,¹⁵N in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the Dienogest-¹³C₂,¹⁵N stock solution with methanol to the desired final concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Dienogest from plasma samples.

  • Thaw frozen human plasma samples, CC standards, and QC samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Dienogest-¹³C₂,¹⁵N internal standard working solution to all tubes except for the blank matrix sample.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at ≥4,300 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following conditions are based on established methods for Dienogest analysis and provide a robust starting point for method development.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
Column Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm (or equivalent)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.60 mL/min
Elution Mode Isocratic (e.g., 70:30, v/v, Acetonitrile:5 mM Ammonium Acetate)
Column Temp. 40°C
Injection Vol. 10 µL
Run Time ~3.0 minutes
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source for optimal sensitivity and selectivity.

ParameterDienogestDienogest-¹³C₂,¹⁵N (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 312.3315.3 (anticipated)
Product Ion (Q3) m/z 135.3To be determined empirically*
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimize experimentallyOptimize experimentally
Declustering Potential (DP) Optimize experimentallyOptimize experimentally

Note: The product ion for Dienogest-¹³C₂,¹⁵N must be determined by infusing a standard solution into the mass spectrometer. It is expected to be identical to or shifted relative to the native analyte's product ion, depending on the location of the isotopic labels.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for Dienogest quantification, compiled from published literature. These demonstrate the performance expected from a well-validated assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result Source
Linearity Range 1.0 - 200.9 ng/mL
Correlation Coefficient (r²) > 0.999

| LLOQ | 1.0 ng/mL | |

Table 2: Precision and Accuracy

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias) Source
Low, Medium, High < 3.97% < 6.10% Within ±4.0%

| Low, Medium, High | < 10% | < 10% | -3.7% to 11.3% | |

Table 3: Recovery and Matrix Effect

Parameter Result Details Source
Recovery 92.5% to 106.4% Tested at three concentration levels

| Matrix Effect | No significant effect | Post-column infusion experiments showed no significant ion suppression or enhancement | |

Visualizations

Diagram 1: Experimental Workflow

This diagram illustrates the complete workflow from sample receipt to final data analysis for the quantification of Dienogest in plasma.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample Aliquot (100 µL) p2 Add IS (Dienogest-¹³C₂,¹⁵N) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS System p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Dienogest Concentration d3->d4

Caption: LC-MS/MS analytical workflow for Dienogest.
Diagram 2: Principle of Stable Isotope Dilution

This diagram explains the logical relationship of using a known amount of a stable isotope-labeled internal standard to accurately quantify the native analyte.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Calculation Analyte Dienogest (Unknown Amount) Extraction Sample Prep (Extraction, Cleanup) Analyte->Extraction IS Dienogest-¹³C₂,¹⁵N (Known Amount) IS->Extraction Analysis LC-MS/MS Analysis (Injection, Ionization) Extraction->Analysis Both subject to identical variation Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Accurate Quantification Ratio->Quant Ratio is constant, correcting for loss

Caption: Principle of quantification using a SIL-IS.

Conclusion

The described LC-MS/MS method, utilizing Dienogest-¹³C₂,¹⁵N as an internal standard, offers a highly reliable, sensitive, and robust solution for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for correcting matrix effects and other variations, thereby ensuring the highest degree of accuracy and precision. The simple protein precipitation protocol allows for high-throughput sample processing, making this method ideally suited for large-scale clinical trials and pharmacokinetic research.

References

Application Note: Quantitative Analysis of Dienogest in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and precise quantification of Dienogest in biological matrices such as human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, Dienogest-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and instrumental analysis.[1][2]

This method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a tandem mass spectrometer. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for Dienogest quantification.

Quantitative Data Summary

The following tables summarize the key validation parameters of the LC-MS/MS method for the quantification of Dienogest in human plasma.

Table 1: Method Validation Parameters

Parameter Result
Linearity Range 1.00 - 200.0 ng/mL[2]
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%CV) < 3.97%
Inter-day Precision (%CV) < 6.10%
Accuracy (% Bias) Within ±4.0%
Recovery 92.5% to 106.4%

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

Table 2: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity
Dienogest 312.30 135.30 Positive

| Dienogest-d6 (Internal Standard) | 318.30 | To be determined empirically | Positive |

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Dienogest in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (Dienogest-d6) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM Mode) chromatographic_separation->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Dienogest quantification in plasma.

Detailed Experimental Protocols

1. Materials and Reagents

2. Preparation of Standard and Quality Control Solutions

  • Stock Solutions: Prepare individual stock solutions of Dienogest and Dienogest-d6 in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of Dienogest by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Dienogest-d6 by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.8 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the Dienogest working standard solutions to prepare CC standards at concentrations ranging from 1.00 to 200.0 ng/mL. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the Dienogest-d6 internal standard working solution (0.8 ng/mL) to each tube, except for the blank samples.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Analytical Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (70:30, v/v) under isocratic conditions.

  • Flow Rate: 0.60 mL/min.

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Dienogest Signaling Pathway

Dienogest exerts its therapeutic effects primarily by acting as an agonist of the progesterone (B1679170) receptor.

dienogest_pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Dienogest_PR_Complex Dienogest-PR Complex PR->Dienogest_PR_Complex Nucleus Nucleus Dienogest_PR_Complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Binds to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Therapeutic_Effects Therapeutic Effects (e.g., Endometriosis Treatment) Gene_Transcription->Therapeutic_Effects

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dienogest in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dienogest is a synthetic progestogen widely used for the treatment of endometriosis and as a component in oral contraceptives.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining specific plasma concentrations. Therefore, accurate and precise quantification of Dienogest in biological matrices is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] This application note describes a high-throughput, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dienogest in human plasma, utilizing its stable isotope-labeled analog, Dienogest-d6, as the internal standard (IS).

Pharmacokinetic Profile of Dienogest

Dienogest is rapidly and almost completely absorbed after oral administration, exhibiting a high bioavailability of approximately 91%. Peak plasma concentrations (Cmax) are typically reached within 1.5 to 2 hours (Tmax). Dienogest is about 90% non-specifically bound to serum albumin and does not bind to sex hormone-binding globulin (SHBG). The metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, forming pharmacologically inactive metabolites. The elimination half-life is relatively short, ranging from 9 to 10 hours.

A summary of key pharmacokinetic parameters for a 2 mg oral dose of Dienogest is presented below.

ParameterValueReference
Tmax (Time to Peak Concentration)~1.5 hours
Cmax (Peak Plasma Concentration)~47 - 52 ng/mL
Bioavailability~91%
Protein Binding~90% (to albumin)
Volume of Distribution (Vd/F)~40 L
Elimination Half-Life (t½)~9 - 10 hours
MetabolismPrimarily via CYP3A4

Experimental Protocols

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (Dienogest-d6), which is chemically and physically almost identical to the analyte, is added to the plasma sample at the beginning of the sample preparation process. The IS compensates for any variability during sample extraction, chromatography, and ionization, ensuring high accuracy and precision. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Dienogest analytical standard

  • Dienogest-d6 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient or isocratic elution.

  • Tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Dienogest and Dienogest-d6 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working standard solutions by serially diluting the Dienogest stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Dienogest-d6 (e.g., 100 ng/mL) in methanol.

  • Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions to cover the desired analytical range (e.g., 1.0 - 200.0 ng/mL).

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and rapid procedure for extracting Dienogest from plasma samples, making it suitable for high-throughput analysis.

  • Thaw frozen plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

  • Aliquot 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 50 µL of the Dienogest-d6 internal standard working solution to each tube (except for blank samples).

  • Vortex mix for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

G start Plasma Sample (200 µL) is Add Internal Standard (Dienogest-d6) start->is ppt Add Acetonitrile (600 µL) (Protein Precipitation) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (N₂, 40°C) supernatant->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for Dienogest extraction from plasma.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.60 mL/min
Mode Isocratic
Column Temperature 40°C
Injection Volume 10 µL
Run Time 3.0 minutes

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterDienogestDienogest-d6 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 312.3318.3
Product Ion (Q3) m/z 135.3135.3
Dwell Time 100 ms100 ms
Collision Energy (CE) Analyte-specific optimization requiredAnalyte-specific optimization required
Declustering Potential (DP) Analyte-specific optimization requiredAnalyte-specific optimization required

Note: MS/MS parameters such as Collision Energy (CE) and Declustering Potential (DP) require optimization for the specific instrument being used.

Method Validation and Performance

The analytical method was validated according to regulatory guidelines. The performance characteristics demonstrate that the method is reliable, accurate, and precise for the quantification of Dienogest in human plasma.

Validation ParameterResult
Linearity Range 1.0 - 200.0 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 3.97%
Inter-day Precision (%CV) < 6.10%
Accuracy (% Bias) Within ±4.0%
Recovery 92.5% to 106.4%
Matrix Effect No significant matrix effect observed

Dienogest Mechanism of Action

Dienogest exerts its therapeutic effects primarily by acting as a potent agonist of the progesterone (B1679170) receptor (PR). This activity leads to a cascade of downstream effects that result in the suppression of endometrial tissue growth, making it an effective treatment for endometriosis.

G cluster_systemic Systemic Hormonal Regulation cluster_local Local Tissue Effects DNG Dienogest PR Progesterone Receptor (PR) Agonist DNG->PR Binds to Hypo Hypothalamus PR->Hypo Inhibits GnRH Secretion Endo Endometrial Tissue PR->Endo Direct Action Pit Anterior Pituitary Hypo->Pit GnRH Ova Ovaries Pit->Ova LH & FSH Ova->Endo Reduced Estrogenic Stimulation Effects Anti-proliferative Anti-angiogenic Anti-inflammatory Endo->Effects Atrophy Endometrial Atrophy & Symptom Relief Effects->Atrophy

Simplified signaling pathway of Dienogest's action.

Overall Analytical Workflow

The complete process, from study design to final data analysis, follows a structured workflow to ensure data integrity and reliable pharmacokinetic assessment.

G study Study Design & Sample Collection prep Sample Preparation (Protein Precipitation) study->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data pk Pharmacokinetic Analysis & Reporting data->pk

Experimental workflow for a Dienogest pharmacokinetic study.

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Dienogest in human plasma. The simple protein precipitation protocol allows for rapid sample processing, and the use of a stable isotope-labeled internal standard (Dienogest-d6) ensures the highest level of accuracy and precision. This validated method is well-suited for large-scale clinical and bioanalytical studies, enabling robust characterization of Dienogest's pharmacokinetic profile.

References

Application Notes and Protocols for Dienogest Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestogen widely used in the treatment of endometriosis and as a component of oral contraceptives. Accurate and reliable quantification of Dienogest in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document provides detailed application notes and protocols for the sample preparation of Dienogest from biological matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The choice of sample preparation method is critical to remove interfering substances, concentrate the analyte, and ensure the accuracy and precision of the analytical method. The three most common techniques for the extraction of Dienogest from biological samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method depends on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix.

Comparison of Sample Preparation Methods

The following tables summarize the quantitative data for the three primary sample preparation methods for Dienogest analysis.

Table 1: Method Performance Comparison
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction (General Steroid Protocol)
Linearity Range 1.0 - 200.0 ng/mL[1]1.003 - 200.896 ng/mLNot specified for Dienogest
Intra-day Precision (%CV) < 3.97%[1]< 3.97%Not specified for Dienogest
Inter-day Precision (%CV) < 6.10%[1]< 6.10%Not specified for Dienogest
Accuracy (% Bias) Within ±4.0%[1]Within ±4.0%Not specified for Dienogest
Table 2: Extraction Efficiency and Matrix Effect
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction (General Steroid Protocol)
Extraction Recovery 92.5% to 106.4%[1]> 75%> 80%
Matrix Effect No significant matrix effect observedMatrix effect can be minimized with appropriate solvent selection.Can provide cleaner extracts, reducing matrix effects.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.

Protocol:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add an internal standard solution (e.g., Dienogest-d6) if required for the analytical method.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 4,300 rpm for 10 minutes at 8 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

protein_precipitation start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acetonitrile Add Acetonitrile (300 µL) add_is->add_acetonitrile vortex1 Vortex (2 min) add_acetonitrile->vortex1 centrifuge Centrifuge (4300 rpm, 10 min, 8°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer end Analysis (LC-MS/MS) transfer->end liquid_liquid_extraction start Start: Plasma Sample (200 µL) add_is Add Internal Standard start->add_is add_solvent Add Methyl Tert-Butyl Ether (1 mL) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge freeze_transfer Freeze & Transfer Organic Layer centrifuge->freeze_transfer evaporate Evaporate to Dryness freeze_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end solid_phase_extraction start Start: SPE Cartridge condition Condition (Methanol) start->condition equilibrate Equilibrate (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

References

Application Note: High-Throughput Dienogest Extraction from Human Plasma via Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protein precipitation protocol for the extraction of Dienogest from human plasma samples. Dienogest, a synthetic progestogen, is widely used in hormonal contraceptives and for the treatment of endometriosis. Accurate quantification in plasma is essential for pharmacokinetic and bioequivalence studies. The presented method utilizes acetonitrile (B52724) as the precipitating agent, ensuring high recovery and compatibility with downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is optimized for high-throughput analysis, providing a simple, rapid, and cost-effective solution for clinical and research laboratories.

Introduction

The quantification of therapeutic drugs like Dienogest in biological matrices is a critical aspect of drug development and therapeutic monitoring. Sample preparation is a crucial step that aims to remove interfering substances, such as proteins and phospholipids (B1166683), which can adversely affect the accuracy and sensitivity of analytical instruments. Protein precipitation is a widely adopted technique due to its simplicity, speed, and broad applicability.[1][2] This method involves the addition of a precipitating agent, typically an organic solvent or a salt, to a plasma sample to denature and precipitate proteins.[1] The resulting supernatant, containing the analyte of interest, can then be directly analyzed or further processed.

This note provides a detailed protocol for the extraction of Dienogest from human plasma using acetonitrile, a common and effective protein precipitating agent.[3] The procedure has been validated and is suitable for routine analysis in a high-throughput setting.

Comparison of Common Protein Precipitation Agents

The choice of precipitating agent can significantly impact protein removal efficiency, analyte recovery, and the level of matrix effects in the final extract. Acetonitrile and methanol (B129727) are the most commonly used organic solvents for this purpose.

ParameterAcetonitrile (ACN)Methanol (MeOH)Zinc Sulfate (ZnSO₄)
Efficiency High protein removal efficiency (approx. 93.2%).[3] Forms larger protein particulates, which are easier to pellet by centrifugation or remove by filtration.[4]Lower protein removal efficiency compared to ACN (approx. 88.7%).[3] Tends to form finer precipitates that can be more difficult to separate.[4]Effective in precipitating proteins.
Recommended Ratio (Solvent:Plasma) A minimum ratio of 2:1 is needed for a clear supernatant, with 3:1 being optimal for efficient protein removal.[4]A minimum ratio of 3:1 is required for a clear supernatant.[4]A ratio of 2:1 (of a 50 mg/mL solution) is often used.
Analyte Recovery Generally provides good recovery for a wide range of analytes.Analyte recovery can be variable and may be lower for less polar compounds compared to ACN.Can be effective, but may require pH optimization for optimal recovery.
Matrix Effects Can effectively reduce matrix effects, although some phospholipids may remain in the supernatant.May result in higher matrix effects compared to ACN due to co-extraction of interfering substances.Can be a good alternative to organic solvents for reducing matrix effects.
Downstream Compatibility Highly compatible with LC-MS/MS analysis.Compatible with LC-MS/MS, but the higher water content may require adjustments to chromatographic conditions.Requires removal of excess salt, which can interfere with LC-MS/MS analysis.

Experimental Protocol: Dienogest Extraction from Plasma

This protocol is based on a validated method for the quantification of Dienogest in human plasma using LC-MS/MS.

Materials and Reagents:

  • Human plasma (K₂EDTA)

  • Dienogest analytical standard

  • Dienogest-d6 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Sample Thawing and Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Once thawed, vortex the plasma samples gently to ensure homogeneity.

  • Internal Standard Spiking:

    • Prepare a working solution of Dienogest-d6 internal standard in methanol.

    • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 50 µL of the Dienogest-d6 internal standard working solution to the plasma sample.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube containing the plasma and internal standard. This corresponds to a 3:1 ratio of acetonitrile to plasma.

    • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 4300 rpm for 10 minutes at a temperature of 8 °C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet at the bottom of the tube.

  • LC-MS/MS Analysis:

    • The collected supernatant can be directly injected into the LC-MS/MS system for the quantification of Dienogest.

Method Validation Summary

The following table summarizes the performance of a validated LC-MS/MS method for Dienogest in human plasma following the protein precipitation protocol described above.

Validation ParameterResult
Linearity Range1.0 - 200.0 ng/mL
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%CV)< 3.97%
Inter-day Precision (%CV)< 6.10%
Accuracy (% Bias)Within ±4.0%
Recovery92.5% to 106.4%
Matrix EffectNo significant matrix effect was observed.

Data adapted from a validated LC-MS/MS method for Dienogest.[4]

Workflow Diagrams

G cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_analysis Analysis s1 Thaw Plasma Sample s2 Vortex to Homogenize s1->s2 s3 Aliquot 100 µL Plasma s2->s3 s4 Add 50 µL Internal Standard (Dienogest-d6) s3->s4 p1 Add 300 µL Acetonitrile s4->p1 p2 Vortex for 2 minutes p1->p2 p3 Centrifuge at 4300 rpm for 10 min at 8°C p2->p3 a1 Transfer Supernatant p3->a1 a2 Inject into LC-MS/MS a1->a2

Caption: Workflow for Dienogest extraction from plasma.

Conclusion

The protein precipitation protocol detailed in this application note provides a simple, rapid, and reliable method for the extraction of Dienogest from human plasma. The use of acetonitrile as the precipitating agent ensures high protein removal efficiency and excellent analyte recovery, with minimal matrix effects. This high-throughput method is well-suited for pharmacokinetic and bioequivalence studies, enabling accurate and precise quantification of Dienogest in a large number of samples. The presented workflow and validated performance data demonstrate the robustness of this protocol for routine use in research and clinical laboratory settings.

References

Application Notes and Protocols for Dienogest Bioanalysis using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative bioanalysis of Dienogest (B1670515) in human plasma using a liquid-liquid extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. Accurate and reliable quantification of Dienogest in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a robust and effective sample preparation technique for isolating Dienogest from complex biological matrices like plasma, ensuring clean extracts and minimizing matrix effects for sensitive LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as Dienogest-d6, is highly recommended to ensure the accuracy and precision of the method.[1][2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Dienogest in human plasma following a liquid-liquid extraction procedure.

Table 1: Method Validation Parameters for Dienogest Quantification [2][4]

ParameterResult
Linearity Range1.0 - 200.0 ng/mL
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%CV)< 3.97%
Inter-day Precision (%CV)< 6.10%
Accuracy (% Bias)Within ±4.0%
Lower Limit of Quantification (LLOQ)1.003 ng/mL
Total Run Time3.0 min

Table 2: Recovery and Matrix Effect [2][5]

ParameterResult
Recovery92.5% to 106.4%
Matrix EffectNo significant matrix effect was observed

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the liquid-liquid extraction of Dienogest from human plasma and subsequent analysis by LC-MS/MS.

1. Materials and Reagents

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of Dienogest and Dienogest-d6 in methanol.[2]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.[2]

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.[2]

3. Liquid-Liquid Extraction Protocol

This protocol is designed for the extraction of Dienogest from 500 µL of human plasma.

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[2]

  • In a clean polypropylene (B1209903) tube, add 500 µL of the plasma sample.[1]

  • Add 50 µL of the Dienogest-d6 internal standard working solution.[1][2]

  • Vortex the mixture for 30 seconds.[6]

  • Add 2.5 mL of methyl tert-butyl ether (MTBE) to the tube.[1][6]

  • Vortex vigorously for 5-10 minutes.[1][6]

  • Centrifuge the samples at 4000 rpm for 10 minutes to achieve phase separation.[1][6]

  • Carefully transfer the upper organic layer to a clean tube.[1][6]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1][6]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[6]

  • Vortex for 1 minute to ensure complete dissolution.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

4. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for Dienogest analysis. Optimization may be required based on the specific instrumentation used.

  • LC System: A liquid chromatograph system capable of binary gradient elution.[2]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[2][4]

  • Analytical Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[2][4]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (70:30, v/v) under isocratic conditions.[4]

  • Flow Rate: 0.60 mL/min.[1][4]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

  • MRM Transitions:

    • Dienogest: m/z 312.30 → 135.30[4]

    • Dienogest-d6: The precursor and product ions should be determined based on the deuteration pattern.[1]

    • Levonorgestrel-d6 (alternative IS): m/z 319.00 → 251.30[4]

Visualizations

Dienogest Bioanalysis Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction and bioanalysis of Dienogest.

Dienogest_LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard (Dienogest-d6) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Extraction Solvent (2.5 mL MTBE) vortex1->add_solvent vortex2 5. Vortex (5-10 min) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis 10. LC-MS/MS Analysis reconstitute->lcms_analysis data_processing 11. Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for Dienogest extraction from plasma.

References

Application of Dienogest-13C2,15N in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dienogest-13C2,15N as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of Dienogest (B1670515). The use of such an internal standard is the gold standard for quantitative bioanalysis, offering high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Introduction to Dienogest and the Role of Stable Isotope Labeling

Dienogest is a synthetic progestin with potent progestogenic and antiandrogenic effects, widely prescribed for the treatment of endometriosis and as a component in oral contraceptives. Accurate characterization of its pharmacokinetic profile is essential for optimizing therapeutic regimens and ensuring patient safety.

Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This compound is chemically identical to Dienogest but has a higher molecular weight. This property allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis. The co-elution of the labeled and unlabeled drug ensures that any variations during sample processing affect both compounds equally, leading to highly reliable data.

Quantitative Pharmacokinetic Data of Dienogest

The following tables summarize key pharmacokinetic parameters of Dienogest following oral administration, compiled from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral dose) in Healthy Female Volunteers

ParameterMean ValueStandard Deviation (SD)
Cmax (ng/mL)51.69.6
AUC0-24h (ng·h/mL)50356.3
Tmax (h)1.5-
t1/2 (h)9-10-
Bioavailability (%)~91-

Source: Data compiled from multiple pharmacokinetic studies.[1][2][3]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral dose, once daily) in Healthy Korean Women

ParameterMean ValueStandard Deviation (SD)
Cmax,ss (ng/mL)56.611.9
AUC0-24h,ss (ng·h/mL)61390.7

Cmax,ss: Maximum serum concentration at steady state; AUC0-24h,ss: Area under the concentration-time curve from 0 to 24 hours at steady state. Source: A study evaluating single- and multiple-dose pharmacokinetics of dienogest in Korean women.[1]

Experimental Protocols

Bioanalytical Method for Dienogest Quantification in Human Plasma using LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of Dienogest in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

3.1.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of Dienogest and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of Dienogest by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) in a 50:50 mixture of methanol and water.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate Dienogest working standard solutions.

3.1.3. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample (or calibration standard/QC).

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Instrumental Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for the bioanalysis of Dienogest in plasma.

  • Liquid Chromatograph: A system capable of binary gradient elution.

  • Analytical Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[4][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[5]

  • Flow Rate: A typical flow rate would be around 0.60 mL/min.[5]

  • Tandem Mass Spectrometer: An instrument with an electrospray ionization (ESI) source operating in positive ion mode.

  • Mass Transitions:

    • Dienogest: m/z 312.3 → 135.3[5]

    • This compound: The precursor ion will be m/z 315.3 (assuming two ¹³C and one ¹⁵N). The product ion would need to be determined experimentally but would likely be a fragment that retains the isotopic labels. For the purpose of this protocol, a hypothetical product ion of m/z 137.3 can be considered.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15% (< 20% at LLOQ)
Inter-day Precision (%CV)< 15% (< 20% at LLOQ)
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectNo significant ion suppression or enhancement
StabilityStable under various storage and processing conditions

Source: General guidelines for bioanalytical method validation.[6]

Signaling Pathways of Dienogest in Endometriosis

Dienogest exerts its therapeutic effects in endometriosis through multiple pathways, primarily by acting as a progesterone (B1679170) receptor agonist. This leads to the suppression of ovarian function and estrogen production, creating a hypoestrogenic environment that inhibits the growth of endometriotic lesions.

dienogest_pathway DNG Dienogest PR Progesterone Receptor DNG->PR Endometriotic_Lesion Endometriotic Lesion DNG->Endometriotic_Lesion Direct antiproliferative & anti-inflammatory effects Hypothalamus Hypothalamus PR->Hypothalamus Inhibits GnRH secretion Pituitary Pituitary Gland Hypothalamus->Pituitary Reduced LH/FSH release Ovary Ovary Pituitary->Ovary Suppressed ovulation Estradiol Estradiol Production Ovary->Estradiol Decreased Estradiol->Endometriotic_Lesion Stimulates growth Inflammation Inflammation (e.g., TNF-α, IL-1β) Endometriotic_Lesion->Inflammation Proliferation Cell Proliferation Endometriotic_Lesion->Proliferation Angiogenesis Angiogenesis Endometriotic_Lesion->Angiogenesis pk_study_workflow cluster_planning Study Planning & Design cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Volunteer Volunteer Recruitment Ethics->Volunteer Dosing Dienogest Administration Volunteer->Dosing Sampling Blood Sample Collection (at predefined time points) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Sample_Prep Sample Preparation with This compound (IS) Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of Dienogest Concentrations LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2, etc.) Quantification->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report Stats->Report

References

Application Note: High-Throughput Quantification of Dienogest in Human Plasma using LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note details a robust and sensitive high-throughput method for the quantification of Dienogest (B1670515) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method employs a stable isotope-labeled internal standard, Dienogest-d6. The simple protein precipitation sample preparation protocol is amenable to high-throughput workflows, making this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and large-scale clinical trials. Method validation parameters demonstrate excellent linearity, precision, accuracy, and recovery, meeting regulatory guidelines for bioanalytical method validation.

Introduction

Dienogest is a synthetic progestogen widely used in the treatment of endometriosis and as a component of oral contraceptives.[1] Accurate and reliable quantification of Dienogest in biological matrices is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. High-throughput screening (HTS) methodologies are crucial for analyzing a large number of samples efficiently. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dienogest-d6, is the gold standard in quantitative bioanalysis. A SIL-IS mimics the analyte's behavior during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[2][3]

This document provides a detailed protocol for a high-throughput LC-MS/MS assay for Dienogest in human plasma, utilizing Dienogest-d6 as the internal standard.

Experimental

Materials and Reagents
Instrumentation
  • Liquid chromatograph (LC) system capable of binary gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]

Chromatographic Conditions

A validated method for the chromatographic separation of Dienogest is summarized in the table below.

ParameterCondition
Column Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[4]
Mobile Phase Isocratic elution with acetonitrile-5 mM ammonium acetate (70:30, v/v)[4]
Flow Rate 0.60 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 3.0 min[4]
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.[4] Multiple Reaction Monitoring (MRM) is used for the detection and quantification of Dienogest and its internal standard, Dienogest-d6.

ParameterDienogestDienogest-d6
Precursor Ion (m/z) 312.30319.00
Product Ion (m/z) 135.30251.30

(Note: The product ion for Dienogest-d6 may vary based on the deuteration pattern and should be optimized.)

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Dienogest and Dienogest-d6 in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the Dienogest stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of Dienogest-d6 at an optimized concentration.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions of Dienogest.

Sample Preparation: Protein Precipitation

This simple and rapid protein precipitation method is well-suited for high-throughput screening.

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • In a microcentrifuge tube or a 96-well plate, add 100 µL of the plasma sample.[1]

  • Add 50 µL of the Dienogest-d6 internal standard working solution.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

Method Validation Data

The described LC-MS/MS method has been validated according to regulatory guidelines. The following tables summarize the key performance characteristics.

Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Dienogest1.003 - 200.896> 0.99

Data adapted from a validated method.[4]

Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ~1< 3.97< 6.10Within ±4.0
Low-< 3.97< 6.10Within ±4.0
Medium-< 3.97< 6.10Within ±4.0
High-< 3.97< 6.10Within ±4.0

Data adapted from a validated method with a linearity range of 1.003-200.896 ng/mL.[4] Inter- and intra-assay precision for a similar method was reported to be better than 10% (RSD), with accuracy ranging from -3.7% to 11.3%.[5]

Recovery
QC LevelExtraction Recovery (%)
Low92.5 - 106.4
Medium92.5 - 106.4
High92.5 - 106.4

Total extraction efficiency was tested at three concentrations.[5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Dienogest-d6) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (Zorbax XDB-Phenyl) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Ratio of Analyte/IS) ms->quant report Report Results quant->report

Caption: High-throughput sample preparation and analysis workflow for Dienogest.

Dienogest Mechanism of Action: Progesterone (B1679170) Receptor Signaling

Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor (PR).[6] It acts as a potent agonist at the PR, leading to downstream effects that are beneficial in treating conditions like endometriosis.[7]

G cluster_cell Target Cell cluster_nucleus Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Elements (PREs) on DNA Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Effects Therapeutic Effects (e.g., Endometrial Atrophy, Anti-proliferative) Transcription->Effects

Caption: Simplified genomic signaling pathway of Dienogest via the progesterone receptor.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and accurate approach for the high-throughput quantification of Dienogest in human plasma.[1] The use of a stable isotope-labeled internal standard, Dienogest-d6, is critical for ensuring the robustness and accuracy of the method, making it highly suitable for demanding applications in clinical and bioanalytical research.[1][3] The straightforward protein precipitation protocol allows for rapid sample processing, further enhancing its utility in a high-throughput screening environment.

References

Protocol for Quantification of Dienogest in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the quantification of Dienogest in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dienogest is a synthetic progestogen used in the treatment of endometriosis.[1] Accurate measurement of its concentration in target tissues, such as endometrial and uterine tissue, is crucial for pharmacokinetic studies, understanding its mechanism of action, and for drug development professionals.

This method utilizes a robust sample preparation procedure involving tissue homogenization followed by protein precipitation to extract Dienogest. Quantification is achieved using a triple quadrupole mass spectrometer with a deuterated internal standard (Dienogest-d6) to ensure accuracy and precision. The protocol is intended for researchers, scientists, and professionals in drug development with experience in analytical chemistry and mass spectrometry.

Introduction

Dienogest is a fourth-generation progestin with high selectivity for the progesterone (B1679170) receptor, making it an effective treatment for endometriosis by alleviating pain and reducing lesions.[2][3] It exerts its effects through various mechanisms, including the inhibition of gonadotropin secretion, reduction of endogenous estradiol (B170435) production, and direct antiproliferative, anti-inflammatory, and anti-angiogenic effects on endometrial tissue.[4][5] Understanding the concentration of Dienogest in specific tissues is essential for correlating drug levels with therapeutic efficacy and for conducting preclinical and clinical research.

This protocol describes a sensitive and specific LC-MS/MS method for the quantification of Dienogest in tissue samples. The procedure involves initial tissue homogenization, followed by protein precipitation to remove interfering macromolecules. The supernatant is then directly analyzed by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Dienogest analytical standard (≥98% purity)

  • Dienogest-d6 (internal standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)

  • Blank tissue matrix (e.g., from untreated animals)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Bead beater homogenizer with appropriate beads (e.g., stainless steel or ceramic)

  • Analytical balance

Instrumentation
  • Liquid Chromatograph (LC): A system capable of binary gradient elution (e.g., Agilent 1200 series or equivalent).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API 4000 or equivalent).

  • Analytical Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm, or equivalent.[6][7]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of Dienogest and Dienogest-d6 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the Dienogest stock solution with a 50:50 mixture of methanol and water to create a series of concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Dienogest-d6 at a suitable concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Dienogest working standard solutions into blank tissue homogenate.

Sample Preparation: Tissue Homogenization and Protein Precipitation
  • Tissue Weighing: Accurately weigh approximately 50-100 mg of the tissue sample in a microcentrifuge tube.

  • Homogenization: Add an appropriate volume of ice-cold lysis buffer (e.g., 400-900 µL for every 100 mg of tissue). Add homogenization beads.

  • Homogenize the tissue using a bead beater until a uniform homogenate is achieved. Keep samples on ice during and after homogenization.

  • Protein Precipitation:

    • To a 100 µL aliquot of the tissue homogenate in a clean microcentrifuge tube, add 50 µL of the Dienogest-d6 internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]

    • Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

ParameterValue
LC System
ColumnZorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[6][7]
Mobile PhaseAcetonitrile: 5 mM Ammonium Acetate (70:30, v/v)[6][7]
Flow Rate0.6 mL/min[6][7]
Injection Volume10 µL
Column TemperatureAmbient
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[6][7]
MRM Transitions
Dienogestm/z 312.3 → 135.3[6]
Dienogest-d6m/z 318.3 → 141.3 (hypothetical, based on typical fragmentation)[6]
Ion Source Temp.Optimized for the instrument
Dwell Time200 ms

Data Presentation

Quantitative Data Summary

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with example values obtained from plasma-based assays which are expected to be similar for tissue matrices after appropriate validation.

ParameterTypical ValueReference
Linearity Range1.0 - 200.0 ng/mL[7][8]
Correlation Coefficient (r²)> 0.99[8]
Intra-day Precision (%CV)< 3.97%[7][8]
Inter-day Precision (%CV)< 6.10%[7][8]
Accuracy (% Bias)Within ±4.0%[7][8]
Recovery92.5% to 106.4%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis weigh Weigh Tissue Sample homogenize Homogenize in Lysis Buffer weigh->homogenize precipitate Protein Precipitation (Acetonitrile + IS) homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Acquisition lcms->data quantify Quantification data->quantify dienogest_pathway cluster_systemic Systemic Effects cluster_local Local Effects on Endometrial Cells DNG Dienogest Hypothalamus Hypothalamus DNG->Hypothalamus Inhibits Pituitary Pituitary Gland DNG->Pituitary Inhibits PR Progesterone Receptor (PR) DNG->PR Binds and Activates Hypothalamus->Pituitary - GnRH GnRH Secretion Hypothalamus->GnRH Ovaries Ovaries Pituitary->Ovaries - Gonadotropins Gonadotropin (LH/FSH) Secretion Pituitary->Gonadotropins Estradiol Estradiol Production Ovaries->Estradiol GnRH->Pituitary Gonadotropins->Ovaries Proliferation Cell Proliferation Estradiol->Proliferation Stimulates PR->Proliferation Inhibits Inflammation Inflammation PR->Inflammation Reduces Angiogenesis Angiogenesis PR->Angiogenesis Inhibits Apoptosis Apoptosis PR->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Dienogest and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chromatographic separation of Dienogest and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of Dienogest?

Dienogest is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The main metabolic routes include hydroxylation at various positions, reduction of the 3-oxo group, and aromatization of the A-ring. These phase I metabolites can then undergo phase II metabolism to form glucuronide and sulfate (B86663) conjugates, which are more water-soluble and readily excreted. The metabolites of Dienogest are generally considered to be pharmacologically inactive and are rapidly cleared from the plasma, primarily through urine.[1]

Q2: What are the primary challenges in the chromatographic separation of Dienogest and its metabolites?

The main challenges include:

  • Structural Similarity: Dienogest and its metabolites, particularly hydroxylated isomers, are structurally very similar, making them difficult to resolve chromatographically.

  • Polarity Differences: While Dienogest is relatively nonpolar, its conjugated metabolites (glucuronides and sulfates) are highly polar. This wide range of polarities makes it challenging to develop a single chromatographic method that can effectively separate all analytes.

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in mass spectrometry-based detection, affecting accuracy and precision.

Q3: Which analytical techniques are most suitable for the analysis of Dienogest and its metabolites?

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective techniques.[2] LC-MS/MS offers the high sensitivity and selectivity required for quantifying low concentrations of Dienogest and its metabolites in complex biological matrices.

Q4: Is it necessary to use a stable isotope-labeled internal standard for quantitative analysis?

Yes, using a stable isotope-labeled internal standard, such as Dienogest-d6, is highly recommended for quantitative LC-MS/MS analysis. This is because it has nearly identical chemical and physical properties to Dienogest, meaning it will behave similarly during sample preparation, chromatography, and ionization. This helps to accurately correct for matrix effects and variations in instrument response, leading to more precise and accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of Dienogest and its metabolites.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase For basic compounds like Dienogest, interactions with residual silanol (B1196071) groups on C18 columns can cause peak tailing. Use a column with high-purity silica (B1680970) and effective end-capping. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
Extra-Column Dead Volume Excessive tubing length or poorly made connections can cause peak broadening. Use tubing with the smallest possible inner diameter and ensure all connections are secure.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Mobile Phase Preparation Inconsistent mobile phase composition is a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly.
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature. Even small temperature changes can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using gradient elution. A minimum of 10-15 column volumes is recommended.
Pump Malfunction Fluctuations in pump pressure can indicate leaks or issues with pump seals, leading to inconsistent flow rates. Check the pump for any leaks and perform regular maintenance.
Issue 3: Co-elution of Dienogest and its Metabolites
Potential Cause Recommended Solution
Insufficient Chromatographic Resolution Optimize the mobile phase composition. For reverse-phase chromatography, adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase can alter selectivity. A shallower gradient can also improve the separation of closely eluting compounds.
Inappropriate Stationary Phase If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity for steroid compounds compared to standard C18 columns.
Issue 4: Difficulty in Separating Polar Metabolites (Glucuronides/Sulfates)
Potential Cause Recommended Solution
Poor Retention on Reversed-Phase Columns Highly polar metabolites may have little to no retention on traditional C18 columns. Consider using a column designed for polar analytes, such as an AQ-C18 or a polar-embedded phase column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for retaining and separating very polar compounds.
Non-Specific Adsorption Polar conjugated metabolites can be prone to non-specific adsorption on the column and other surfaces, leading to poor peak shape and recovery. Using a column with a passivated hardware or adding a weak ion-pairing agent to the mobile phase can help mitigate this, though ion-pairing agents may suppress MS signal.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Dienogest Analysis

ParameterValue
LC System UHPLC or HPLC
Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% B
Flow Rate 0.60 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Dienogest Transition m/z 312.3 → 135.3
Internal Standard (Levonorgestrel-d6) Transition m/z 319.0 → 251.3

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Experimental Protocols

Detailed Methodology for Dienogest Quantification in Human Plasma

This protocol outlines a typical procedure for the extraction and analysis of Dienogest from human plasma samples using LC-MS/MS.

1. Materials and Reagents

  • Dienogest analytical standard

  • Levonorgestrel-d6 (or other suitable internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (K2 EDTA)

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 (or your optimized method).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the specified precursor-to-product ion transitions for Dienogest and the internal standard.

4. Data Analysis

  • Integrate the peak areas for Dienogest and the internal standard.

  • Calculate the peak area ratio of Dienogest to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt vortex Vortex protein_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental Workflow for Dienogest Analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_resolution Poor Resolution start Chromatographic Issue Identified peak_shape Tailing, Fronting, or Broad Peaks? start->peak_shape retention_time Retention Time Drifting? start->retention_time resolution Co-eluting Peaks? start->resolution check_overload Reduce Injection Volume/Concentration peak_shape->check_overload Fronting check_solvent Match Sample Solvent to Mobile Phase peak_shape->check_solvent Distorted check_column Use High-Purity, End-capped Column peak_shape->check_column Tailing check_mobile_phase Prepare Fresh Mobile Phase Daily retention_time->check_mobile_phase check_temp Use Column Oven retention_time->check_temp check_equilibration Ensure Adequate Equilibration Time retention_time->check_equilibration optimize_gradient Adjust Gradient Slope resolution->optimize_gradient change_solvent Try Different Organic Solvent resolution->change_solvent change_column Use Column with Different Selectivity resolution->change_column

Caption: Troubleshooting Decision Tree.

References

addressing ion suppression in Dienogest quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Dienogest, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Dienogest quantification?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of the target analyte, Dienogest, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to a decreased analytical signal, resulting in inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1][4]

Q2: What are the common sources of ion suppression in Dienogest analysis?

A2: Common sources of ion suppression include endogenous matrix components like phospholipids (B1166683) and salts from biological samples. Exogenous sources can also contribute, such as plasticizers from laboratory consumables and formulation agents used in drug products.

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: A common method to assess ion suppression is to compare the response of Dienogest in a neat solution (pure solvent) to its response in a post-extraction spiked blank matrix sample. A significant decrease in the signal in the matrix sample indicates the presence of ion suppression. Post-column infusion experiments can also be performed to identify the regions in the chromatogram where ion suppression occurs.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like Dienogest-d6?

A4: A SIL-IS, such as Dienogest-d6, is considered the gold standard for quantitative bioanalysis. Since it has nearly identical physicochemical properties to Dienogest, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.

Troubleshooting Guides

Problem 1: Low or Inconsistent Dienogest Signal Intensity

This issue is often a primary indicator of ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Sample Preparation

The goal of sample preparation is to remove interfering matrix components. The choice of technique significantly impacts the cleanliness of the final extract.

  • Protein Precipitation (PPT): While fast, PPT is the least effective at removing phospholipids and other major contributors to ion suppression.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Dienogest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally the most effective method for removing a broad range of interferences, providing the cleanest extracts and minimizing ion suppression.

Recommendation: If you are using PPT, consider switching to LLE or developing an SPE method for improved sample cleanup.

Troubleshooting Workflow for Low Signal Intensity

start Low/Inconsistent Dienogest Signal sample_prep Evaluate Sample Preparation Method start->sample_prep chromatography Optimize Chromatographic Separation sample_prep->chromatography If suppression persists ms_params Check Mass Spectrometer Parameters chromatography->ms_params If co-elution is resolved is_check Verify Internal Standard Concentration ms_params->is_check solution Improved Signal and Reproducibility is_check->solution

Caption: A stepwise approach to troubleshooting low signal intensity.

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with Dienogest, they will suppress its ionization. Improving chromatographic separation is a key strategy.

  • Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) phase, which may better separate Dienogest from matrix components.

  • Gradient Optimization: A shallower gradient around the elution time of Dienogest can increase the resolution between Dienogest and any co-eluting interferences.

Step 3: Verify Internal Standard Concentration

While Dienogest-d6 is used to compensate for matrix effects, a very high concentration of the internal standard itself can lead to ion suppression of both the analyte and the internal standard.

Recommendation: Prepare a dilution series of your Dienogest-d6 working solution and spike it into a blank matrix extract to find a concentration that provides a stable and robust signal without causing saturation or suppression.

Step 4: Evaluate Mass Spectrometry Parameters

Ensure your mass spectrometer settings are optimized for Dienogest.

  • Source Parameters: Optimize ion source parameters like gas flows, temperature, and spray voltage to ensure efficient ionization.

  • MRM Transitions: Confirm you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. A common transition for Dienogest is m/z 312.3 → 135.3. For Dienogest-d6, the precursor ion will be higher.

Problem 2: Poor Reproducibility and Accuracy

Inaccurate and imprecise results, even with an internal standard, can indicate significant or variable ion suppression between samples.

Step 1: Assess Matrix Variability

Matrix effects can vary from one sample lot to another.

Recommendation: Evaluate ion suppression in multiple sources of blank matrix to understand the variability of the effect.

Step 2: Re-evaluate Sample Preparation

If matrix variability is high, a more rigorous sample preparation method is necessary.

Recommendation: Transitioning from PPT or LLE to a well-developed SPE method can provide more consistent sample cleanup and reduce variability in ion suppression.

Impact of Sample Preparation on Ion Suppression

cluster_0 Sample Preparation Method cluster_1 Resulting Ion Suppression PPT Protein Precipitation (PPT) High High PPT->High Least Effective Cleanup LLE Liquid-Liquid Extraction (LLE) Medium Medium LLE->Medium Improved Cleanup SPE Solid-Phase Extraction (SPE) Low Low SPE->Low Most Effective Cleanup

References

Technical Support Center: Dienogest Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Dienogest (B1670515) from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may lead to low recovery of Dienogest during plasma sample preparation.

Low Recovery after Protein Precipitation (PP)

Problem: You are experiencing lower than expected Dienogest recovery after performing protein precipitation.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Increase Solvent-to-Plasma Ratio: A higher volume of organic solvent (e.g., 3:1 or 4:1 v/v) ensures more complete protein removal.[1] - Use Ice-Cold Solvent: Lower temperatures enhance the efficiency of protein precipitation.[1] - Optimize Mixing: Vortex the sample vigorously immediately after adding the precipitation solvent to ensure thorough mixing and efficient precipitation.[1] - Increase Incubation Time: A longer incubation period at a low temperature (e.g., -20°C for 30 minutes) can improve protein precipitation.[1]
Co-precipitation of Dienogest - Adjust pH: Modify the pH of the plasma sample before adding the precipitating solvent to alter the solubility of Dienogest and reduce its co-precipitation with proteins.[1]
Analyte Loss During Supernatant Transfer - Careful Pipetting: Be meticulous when aspirating the supernatant to avoid disturbing the protein pellet.
Suboptimal Precipitation Solvent - Solvent Selection: While acetonitrile (B52724) is commonly used, methanol (B129727) or a mixture of solvents can be tested. Acetonitrile is generally more efficient at precipitating proteins than methanol.[2]
Low Recovery after Liquid-Liquid Extraction (LLE)

Problem: Your Dienogest recovery is low following a liquid-liquid extraction procedure.

Potential Cause Troubleshooting Steps
Emulsion Formation - Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the sample to minimize emulsion formation.[3] - "Salting Out": Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[3] - Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to aid in phase separation.[1] - Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[3]
Suboptimal pH - pH Adjustment: Adjust the pH of the aqueous plasma sample to be 1-2 units above the pKa of Dienogest. This ensures the analyte is in its neutral, more organic-soluble form, favoring its extraction into the organic solvent.[1]
Inappropriate Extraction Solvent - Solvent Selection: Test various organic solvents or mixtures (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures with hexane) to find the optimal solvent for Dienogest extraction.[1]
Incomplete Phase Separation - Sufficient Settling Time: Allow adequate time for the aqueous and organic layers to separate completely before collecting the organic phase.
Low Recovery after Solid-Phase Extraction (SPE)

Problem: You are observing poor Dienogest recovery after performing solid-phase extraction.

Potential Cause Troubleshooting Steps
Incorrect Sorbent Choice - Sorbent Selection: For a nonpolar compound like Dienogest, a reversed-phase sorbent (e.g., C8 or C18) is appropriate. If retention is too strong, consider a less hydrophobic sorbent.[4]
Inappropriate Wash Solvent - Optimize Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the Dienogest. Test different solvent strengths to find the optimal balance.[5]
Incomplete Elution - Increase Elution Solvent Strength: Use a stronger elution solvent (e.g., higher percentage of organic solvent) or a larger volume to ensure complete elution of Dienogest from the sorbent.[5] - Optimize Elution Solvent pH: Adjusting the pH of the elution solvent can improve recovery.[4]
Sample Overload - Increase Sorbent Mass: If the sorbent is overloaded with either the analyte or matrix components, increase the amount of sorbent used.[5]
High Flow Rate - Optimize Flow Rate: A flow rate that is too fast during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent. Reduce the flow rate to allow for proper binding and elution.[6]
Incorrect Sample pH - pH Adjustment: Ensure the pH of the sample is appropriate for optimal retention on the chosen sorbent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Dienogest from plasma?

A1: The three most common methods for extracting Dienogest from plasma are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6]

Q2: Which extraction method generally provides the highest and most consistent recovery for Dienogest?

A2: While all three methods can be optimized for good recovery, SPE often provides cleaner extracts and high, reproducible recoveries.[4] Protein precipitation is a simpler and faster method that can also yield high recovery.[7] The choice of method often depends on the specific requirements of the assay, such as required cleanliness of the extract and throughput needs.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Dienogest?

A3: Matrix effects, where components in the plasma interfere with the ionization of Dienogest, can be a significant issue. To minimize these effects:

  • Use a more rigorous cleanup method: SPE is generally better at removing interfering matrix components than PP or LLE.[7]

  • Employ a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Optimize chromatography: Ensure that Dienogest is chromatographically separated from the majority of matrix components.

Q4: What are the expected recovery rates for Dienogest from plasma?

A4: With optimized methods, recovery rates for Dienogest can be quite high. Studies have reported recoveries in the range of 92.5% to 106.4% for protein precipitation and online SPE methods.

Quantitative Data Summary

The following table summarizes the reported recovery rates for different Dienogest extraction methods from plasma.

Extraction Method Reported Recovery Rate Reference
Protein Precipitation (Acetonitrile)92.5% - 106.4%
Online Solid-Phase Extraction92.5% - 106.4%
Solid-Phase Extraction (Offline)>92.3% (for similar compounds)[8]
Liquid-Liquid ExtractionNot explicitly quantified in the provided results, but described as a viable method.[9]

Experimental Protocols

Detailed Methodology for Protein Precipitation (PP)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex.

  • Aliquoting: To a suitable tube, add 200 µL of plasma.

  • Internal Standard: Add the internal standard solution.

  • pH Adjustment (if necessary): Adjust the plasma sample pH to be slightly basic to ensure Dienogest is in its neutral form.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Gently mix the sample for 15-20 minutes using a rocker or rotator. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to facilitate phase separation.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is a general guideline and will require optimization based on the specific SPE sorbent and cartridge format used. A reversed-phase sorbent (e.g., C18) is recommended.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Dienogest with 1 mL of a strong solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument.

Visualizations

experimental_workflow_pp plasma Plasma Sample is Add Internal Standard plasma->is ppt Add Acetonitrile (Ice-Cold) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Dienogest extraction using Protein Precipitation.

experimental_workflow_lle plasma Plasma Sample is Add Internal Standard plasma->is ph_adjust pH Adjustment (Optional) is->ph_adjust solvent Add Organic Solvent ph_adjust->solvent mix Gentle Mixing solvent->mix centrifuge Centrifuge mix->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporate & Reconstitute collect->evap analysis LC-MS/MS Analysis evap->analysis

Caption: Workflow for Dienogest extraction using Liquid-Liquid Extraction.

experimental_workflow_spe cluster_spe_steps SPE Cartridge Steps condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute collect_eluate Collect Eluate elute->collect_eluate plasma Plasma Sample (Pre-treated) plasma->load evap Evaporate & Reconstitute collect_eluate->evap analysis LC-MS/MS Analysis evap->analysis

Caption: Workflow for Dienogest extraction using Solid-Phase Extraction.

References

optimizing collision energy for Dienogest MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Multiple Reaction Monitoring (MRM) analysis of Dienogest.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of collision energy and routine analysis of Dienogest MRM transitions.

Question/Issue Answer/Troubleshooting Steps
What are the recommended MRM transitions for Dienogest? The most commonly reported and robust MRM transition for Dienogest is the protonated precursor ion to a specific product ion. A secondary transition is often monitored for confirmation.[1]
Primary (Quantification): m/z 312.3 → 135.3[1]
Secondary (Qualifier): Based on fragmentation patterns, other product ions such as m/z 269.1 or m/z 91.1 could be investigated as potential qualifier ions. Optimization of collision energy for any secondary transition is crucial.
How is the optimal collision energy (CE) for a Dienogest MRM transition determined? The optimal CE is the voltage that produces the highest and most stable signal for the desired product ion. This is determined experimentally by infusing a standard solution of Dienogest and ramping the collision energy across a range of values while monitoring the intensity of the product ion. The CE that yields the maximum intensity is selected for the analytical method.
I am not seeing any signal for my Dienogest standard. What should I check? 1. Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for Dienogest and the mobile phase composition. Dienogest is typically analyzed in positive ionization mode.[1] 2. MS Settings: Verify that the correct precursor ion (m/z 312.3) is being isolated in the first quadrupole (Q1). 3. Sample Integrity: Confirm the concentration and integrity of your Dienogest standard. 4. Infusion System: Check for leaks or blockages in the infusion line and syringe.
The signal for my product ion is very low, even with a high concentration of Dienogest. 1. Collision Energy: The applied collision energy may be too low or too high. Perform a collision energy optimization experiment as detailed in the experimental protocol section. A nominal starting point could be around 45 eV, but this needs to be empirically optimized for your specific instrument.[2] 2. Fragmentation Pathway: Ensure that you are monitoring the most abundant and stable product ion. Review the MS/MS spectrum of Dienogest to confirm the major fragment ions. 3. Collision Gas: Check the pressure of the collision gas (e.g., argon) in the collision cell.
I am observing high background noise or interfering peaks. 1. Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with the analysis. Consider using a more rigorous sample preparation method like solid-phase extraction (SPE). 2. Chromatography: Optimize the liquid chromatography (LC) method to separate Dienogest from interfering compounds. Ensure that the peak shape is symmetrical and that there is no co-elution. 3. Mobile Phase: Use high-purity LC-MS grade solvents and additives to minimize background noise.
My results are not reproducible. What are the potential causes? 1. System Stability: Ensure that the LC-MS/MS system is stabilized before starting the analysis. This includes allowing the column to equilibrate and the MS detector to reach a stable state. 2. Internal Standard: Use a stable isotope-labeled internal standard (e.g., Dienogest-d6) to compensate for variations in sample preparation, injection volume, and instrument response.[1] 3. Collision Energy Fluctuations: Verify that the collision energy setting is stable and not fluctuating during the analytical run.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of Dienogest.

Compound Precursor Ion (m/z) Product Ion (m/z) Typical Collision Energy (eV) Purpose
Dienogest312.3135.3Instrument-dependent, requires optimization (Nominal starting point ~45 eV)Quantification
Dienogest312.3To be determinedInstrument-dependent, requires optimizationConfirmation (Qualifier)
Dienogest-d6 (Internal Standard)318.3 (projected)135.3 (projected)Should be optimized similarly to the analyteInternal Standard

Experimental Protocols

Protocol for Optimizing Collision Energy for Dienogest MRM Transitions

This protocol describes the process of determining the optimal collision energy for the MRM transition of Dienogest using direct infusion.

1. Preparation of Dienogest Standard Solution:

  • Prepare a stock solution of Dienogest in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 100-1000 ng/mL.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Infuse the Dienogest standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tune the instrument to observe the precursor ion of Dienogest (m/z 312.3).

  • Set the instrument to MS/MS mode and select the precursor ion (m/z 312.3) for fragmentation.

3. Collision Energy Ramp Experiment:

  • Create a method to ramp the collision energy in the collision cell over a range of voltages (e.g., 5 to 60 eV) in discrete steps (e.g., 2-3 eV increments).

  • Monitor the intensity of the desired product ion (m/z 135.3) at each collision energy step.

  • Acquire data for a sufficient duration at each step to obtain a stable signal.

4. Data Analysis:

  • Plot the intensity of the product ion (m/z 135.3) as a function of the collision energy.

  • The optimal collision energy is the value that corresponds to the highest point on the resulting curve.

  • This optimized collision energy value should then be used in the final MRM method for the quantification of Dienogest.

5. Verification:

  • Set the collision energy to the optimized value and acquire data for the MRM transition to confirm a stable and high-intensity signal.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_experiment Optimization Experiment cluster_analysis Data Analysis & Finalization prep_std Prepare Dienogest Standard Solution (100-1000 ng/mL) infuse Infuse Standard into MS via Syringe Pump prep_std->infuse setup_ms Set MS to ESI+ Select Precursor Ion (m/z 312.3) infuse->setup_ms ramp_ce Ramp Collision Energy (e.g., 5-60 eV) setup_ms->ramp_ce monitor_product Monitor Product Ion Intensity (m/z 135.3) ramp_ce->monitor_product plot_data Plot Intensity vs. Collision Energy monitor_product->plot_data determine_opt Determine Optimal Collision Energy plot_data->determine_opt finalize_method Finalize MRM Method determine_opt->finalize_method

Caption: Workflow for optimizing collision energy for Dienogest MRM transitions.

References

dealing with contamination in low-level Dienogest analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for low-level Dienogest analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the sensitive quantification of Dienogest.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in low-level Dienogest analysis?

A1: The primary challenges in low-level Dienogest analysis, particularly in complex biological matrices like plasma, are achieving high sensitivity, accuracy, and precision. This is often hampered by background contamination, matrix effects such as ion suppression, and analyte carryover from one sample to the next. Given its potent nature, Dienogest is administered at low doses, leading to very low circulating concentrations that require highly sensitive analytical methods.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Dienogest-d6 recommended?

A2: A SIL-IS, such as Dienogest-d6, is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to Dienogest, it co-elutes and experiences similar extraction recovery, matrix effects, and ionization variability. This allows for accurate correction of these potential sources of error, leading to more precise and reliable quantification of Dienogest.

Q3: What are common sources of contamination in low-level Dienogest analysis?

A3: Contamination can be a significant issue in trace-level analysis and can originate from various sources. It's crucial to identify and minimize these to ensure data integrity. Common sources include:

  • Solvents and Reagents: Impurities in solvents, even those of high purity grades, can introduce interfering peaks. Water is particularly susceptible to microbial growth, which can cause contamination.

  • Labware and Consumables: Plasticizers (e.g., phthalates) can leach from plastic tubes, pipette tips, and vial caps. Residual detergents from improperly washed glassware can also be a source.

  • Laboratory Environment: Airborne particles, including dust and personal care products (e.g., cosmetics containing siloxanes), can contaminate samples, solvents, and instrument components.

  • Cross-Contamination: Residue from previously analyzed samples with high concentrations of Dienogest can lead to carryover in subsequent analyses.

Q4: What is ion suppression and how does it affect Dienogest analysis?

A4: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (Dienogest) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, especially at low concentrations. Common causes of ion suppression in biological matrices include phospholipids, salts, and residual proteins.

Troubleshooting Guides

Issue 1: Unexpected Peaks or High Background Noise in Chromatograms

This is a common issue that can often be attributed to contamination. The following troubleshooting guide will help you systematically identify and eliminate the source of the contamination.

Troubleshooting Workflow for Unexpected Peaks

Troubleshooting Unexpected Peaks start Start: Unexpected Peak(s) or High Background Observed is_peak_in_blank Inject a blank solvent. Is the peak present? start->is_peak_in_blank check_mobile_phase Contamination in mobile phase or LC system. - Prepare fresh mobile phase. - Purge the system. is_peak_in_blank->check_mobile_phase Yes check_carryover Potential Carryover. Inject another blank. Does the peak decrease? is_peak_in_blank->check_carryover No end_resolved Issue Resolved check_mobile_phase->end_resolved carryover_issue Carryover from previous injections. - Optimize needle wash. - Extend gradient elution. check_carryover->carryover_issue Yes sample_contamination Contamination from sample preparation. - Check solvents, reagents, and labware. - Use fresh materials. check_carryover->sample_contamination No carryover_issue->end_resolved sample_contamination->end_resolved end_unresolved Issue Persists: Consult Instrument Specialist sample_contamination->end_unresolved

Caption: A logical workflow for troubleshooting unexpected peaks in your chromatogram.

Quantitative Data on Common Contaminants

Contaminant ClassExamplePotential Impact on AnalysisTypical Source
Plasticizers Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Ion suppression, interfering peaksPlastic labware (tubes, pipette tips)
Slip Agents OleamideIon suppression, baseline noisePolypropylene tubes
Antioxidants Butylated hydroxytoluene (BHT)Interfering peaksMobile phase solvents, plastic caps
Detergents Triton X-100Severe ion suppressionImproperly rinsed glassware
Personal Care Products SiloxanesHigh background noise, interfering peaksLaboratory environment, analysts
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and thus affect the quantitative results.

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting Poor Peak Shape start Start: Poor Peak Shape Observed check_column Is the column old or has it been used extensively? start->check_column replace_column Column degradation. - Replace with a new column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH appropriate for Dienogest? check_column->check_mobile_phase No end_resolved Issue Resolved replace_column->end_resolved adjust_ph Mobile phase issue. - Adjust pH. - Prepare fresh mobile phase. check_mobile_phase->adjust_ph No check_sample_solvent Is the sample solvent stronger than the mobile phase? check_mobile_phase->check_sample_solvent Yes adjust_ph->end_resolved adjust_solvent Sample solvent mismatch. - Reconstitute sample in a weaker solvent. check_sample_solvent->adjust_solvent Yes check_sample_solvent->end_resolved No adjust_solvent->end_resolved

Caption: A systematic approach to diagnosing and resolving poor peak shape.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Dienogest from Human Plasma

This protocol provides a detailed methodology for the extraction of Dienogest from human plasma using solid-phase extraction, a technique known for providing cleaner extracts compared to protein precipitation.

Materials:

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Dienogest analytical standard

  • Dienogest-d6 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable modifier)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of Dienogest-d6 internal standard solution (concentration to be optimized based on expected Dienogest levels).

    • Vortex briefly.

    • Add 200 µL of 2% formic acid in water and vortex.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Dienogest and Dienogest-d6 with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for SPE

SPE Workflow start Start: Plasma Sample add_is Add Internal Standard (Dienogest-d6) start->add_is pretreat Pre-treat Sample (Acidify and Centrifuge) add_is->pretreat load_sample Load Sample Supernatant pretreat->load_sample condition_spe Condition SPE Cartridge (Methanol then Water) condition_spe->load_sample wash_spe Wash Cartridge (5% Methanol/Water) load_sample->wash_spe elute_analyte Elute Dienogest (Methanol) wash_spe->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A step-by-step workflow for the solid-phase extraction of Dienogest from plasma.

Protocol 2: LC-MS/MS Analysis of Dienogest

This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of Dienogest. Optimization will be required for specific instrumentation.

LC Parameters:

  • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from a low to high percentage of organic phase (Mobile Phase B) will be necessary to elute Dienogest and separate it from matrix components. A typical starting gradient might be 10-90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dienogest: Precursor ion (Q1) m/z 312.2 -> Product ion (Q3) m/z 245.1

    • Dienogest-d6: Precursor ion (Q1) m/z 318.2 -> Product ion (Q3) m/z 251.1

    • Note: These transitions should be optimized on your specific instrument.

  • Ion Source Parameters: Capillary voltage, gas flows (nebulizing, drying), and temperature should be optimized for maximum Dienogest signal intensity.

Dienogest Signaling and Metabolism

Understanding the biological pathways of Dienogest can provide context for the analysis and potential metabolites that may be encountered.

Simplified Dienogest Signaling Pathway

Dienogest primarily exerts its effects through the progesterone (B1679170) receptor.

Dienogest Signaling Pathway dienogest Dienogest pr Progesterone Receptor (PR) dienogest->pr nucleus Nucleus pr->nucleus gene_transcription Modulation of Gene Transcription nucleus->gene_transcription cellular_effects Cellular Effects (e.g., reduced proliferation, anti-inflammatory) gene_transcription->cellular_effects

Caption: A simplified diagram of the Dienogest signaling pathway via the progesterone receptor.

Simplified Dienogest Metabolic Pathway

Dienogest is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The resulting metabolites are generally considered pharmacologically inactive.

Dienogest Metabolism dienogest Dienogest cyp3a4 CYP3A4 (Liver) dienogest->cyp3a4 hydroxylation Hydroxylation cyp3a4->hydroxylation dehydrogenation Dehydrogenation hydroxylation->dehydrogenation inactive_metabolites Inactive Metabolites dehydrogenation->inactive_metabolites excretion Excretion (Urine and Feces) inactive_metabolites->excretion

Caption: A simplified overview of the metabolic pathway of Dienogest.

Technical Support Center: Ensuring the Stability of Dienogest-13C2,15N in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Dienogest-13C2,15N in stock solutions for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound, similar to its non-labeled and deuterated counterparts, is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF) are commonly used.[1][2] The choice of solvent may depend on the specific requirements of your downstream application, such as compatibility with analytical instrumentation like LC-MS.

Q2: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?

A2: For long-term stability of Dienogest-d6 stock solutions, storage at -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable.[2][3] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. The solid powder form of Dienogest-d6 is stable for up to 3 years when stored at -20°C.[3]

Q3: What are the primary degradation pathways for this compound that I should be aware of?

A3: Based on studies of Dienogest, the primary degradation pathways likely involve hydrolysis under acidic and basic conditions, oxidation, and photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts.

Q4: How can I minimize the degradation of this compound in my stock solutions?

A4: To minimize degradation, it is recommended to:

  • Store stock solutions at or below -20°C, with -80°C being optimal for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Avoid repeated freeze-thaw cycles by preparing and storing aliquots.

  • Purge the solvent with an inert gas before dissolving the compound to minimize oxidative degradation.

  • Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected analytical results (e.g., in LC-MS) Degradation of the stock solution.1. Verify the storage conditions (temperature, light exposure) of your stock solution.2. Prepare a fresh stock solution from the solid compound.3. Perform a forced degradation study (see protocols below) to identify potential degradation products and confirm the stability of your solution under your experimental conditions.
Precipitation observed in the stock solution upon thawing Poor solubility or solvent evaporation.1. Ensure the chosen solvent and concentration are appropriate for this compound.2. Gently warm the solution and vortex or sonicate to redissolve the compound.3. If precipitation persists, consider preparing a more dilute stock solution.
Appearance of unknown peaks in chromatograms Contamination or degradation.1. Check the purity of the solvent used to prepare the stock solution.2. Analyze a blank solvent injection to rule out system contamination.3. Compare the chromatogram of a freshly prepared solution with an older one to identify potential degradation peaks.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for Dienogest-d6, which can be applied as a guideline for this compound.

Form Storage Temperature Duration
Solid Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • Anhydrous DMSO (analytical grade)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

  • Cryogenic vials

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the powder (e.g., 1 mg).

  • Transfer the weighed powder to the volumetric flask.

  • Add a small amount of DMSO to dissolve the powder.

  • Vortex and sonicate for 5-10 minutes to ensure complete dissolution.

  • Once dissolved, bring the solution to the final volume with DMSO.

  • Aliquot the stock solution into cryogenic vials for storage at -80°C.

Protocol for Forced Degradation Study

This protocol is adapted from studies on Dienogest and Dienogest-d6 and can be used to assess the stability of this compound.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 45°C for 30 minutes.

  • Base Hydrolysis: Mix the stock solution with 1M NaOH and heat at 45°C for 15 minutes.

  • Oxidative Degradation: Mix the stock solution with 2.5% hydrogen peroxide and keep at 45°C for 30 minutes.

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 15 hours.

  • Photodegradation: Expose a solution of the compound to sunlight (1.2 million lux hours) or UV light (200 Watts/m²).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration with the mobile phase for analysis by a stability-indicating HPLC method.

Visualizations

Stock_Solution_Workflow Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve mix Vortex and Sonicate dissolve->mix volume Adjust to Final Volume mix->volume aliquot Aliquot into Vials volume->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw prepare Prepare Working Solution thaw->prepare analyze Use in Experiment prepare->analyze

Caption: Workflow for preparing and storing stable this compound stock solutions.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 45°C) start->acid base Base Hydrolysis (1M NaOH, 45°C) start->base oxidation Oxidative Degradation (2.5% H2O2, 45°C) start->oxidation thermal Thermal Degradation (105°C, solid) start->thermal photo Photodegradation (UV/Sunlight) start->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC dilute->analyze

Caption: Workflow for conducting a forced degradation study on this compound.

Degradation_Pathways Potential Degradation Pathways of Dienogest cluster_pathways Degradation Triggers dienogest Dienogest hydrolysis Hydrolysis (Acidic/Basic pH) dienogest->hydrolysis oxidation Oxidation (Oxidizing Agents) dienogest->oxidation photodegradation Photodegradation (UV/Sunlight) dienogest->photodegradation degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways for Dienogest based on available literature.

References

Technical Support Center: Dienogest Analysis in Complex Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dienogest (B1670515) in complex biological fluids such as plasma and serum. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of Dienogest in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Dienogest in biological matrices.[1][2][3] It offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of Dienogest typically found in pharmacokinetic studies.[3] While HPLC with UV detection can also be used, it may lack the required sensitivity and selectivity for some applications.[4]

Q2: What is the recommended sample preparation technique for Dienogest analysis in plasma?

A2: Protein precipitation is a simple, rapid, and effective method for extracting Dienogest from plasma samples. This technique involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing Dienogest. Liquid-liquid extraction is another viable option. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) can be employed for a cleaner sample extract.

Q3: Is an internal standard necessary for the analysis of Dienogest?

A3: Yes, the use of a stable isotope-labeled internal standard, such as Dienogest-d6, is highly recommended. An internal standard is crucial for ensuring high accuracy and precision by compensating for variations in sample processing, matrix effects, and instrument response.

Q4: What are the typical validation parameters for a robust Dienogest bioanalytical method?

A4: A validated method for Dienogest should demonstrate acceptable linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability. Regulatory guidelines from bodies like the FDA and EMA provide specific acceptance criteria for these parameters.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Matrix effects from co-eluting compounds.1. Optimize the mobile phase pH to ensure Dienogest is in a single ionic state. 2. Use a new column or a column with a different chemistry. 3. Improve sample clean-up using techniques like SPE.
Low or Inconsistent Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH of the extraction solvent.1. Optimize the extraction procedure (e.g., choice of solvent, mixing time). 2. Perform stability experiments to assess analyte degradation under various conditions. 3. Adjust the pH of the extraction solvent to ensure Dienogest is in a neutral form for efficient extraction.
High Variability in Peak Area 1. Inconsistent sample extraction recovery. 2. Ion suppression or enhancement due to matrix effects. 3. Inconsistent injection volume.1. Ensure consistent and reproducible sample preparation. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Check the autosampler for any issues with injection precision.
Shift in Retention Time 1. Changes in mobile phase composition or flow rate. 2. Fluctuation in column temperature. 3. Column aging or contamination.1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. 2. Use a column oven to maintain a stable temperature. 3. Flush the column or replace it if necessary.
Carryover 1. Adsorption of Dienogest onto surfaces in the injection port or column. 2. Insufficient needle wash in the autosampler.1. Optimize the needle wash procedure with a strong solvent. 2. Inject blank samples after high-concentration samples to check for carryover. 3. Consider using a different column with lower adsorptive properties.
No or Low Signal 1. Instrument sensitivity issue. 2. Incorrect mass transitions being monitored. 3. Dienogest degradation in the sample.1. Tune and calibrate the mass spectrometer. 2. Verify the precursor and product ion masses for Dienogest and the internal standard. 3. Investigate the stability of Dienogest in the biological matrix and during storage.

Quantitative Data Summary

The following tables summarize the performance of different validated LC-MS/MS methods for the analysis of Dienogest in human plasma.

Table 1: Method Validation Parameters for Dienogest Analysis

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 1.003 - 200.8961.0 - 200.01.000 - 200.000
Correlation Coefficient (r²) > 0.99> 0.999> 0.999
Intra-day Precision (%CV) < 3.97< 3.971.30 - 6.22
Inter-day Precision (%CV) < 6.10< 6.103.34 - 4.87
Accuracy (% Bias) Within ±4.0Within ±4.099.5 - 110.2 (relative error)
Recovery (%) Not Reported92.5 - 106.4Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0031.01.000

Experimental Protocols

Detailed Methodology for Dienogest Analysis by LC-MS/MS

This protocol is a generalized procedure based on published methods.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the working solution of the internal standard (e.g., Dienogest-d6).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at a high speed (e.g., 4300 rpm for 10 minutes at 8 °C).

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Analytical Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v)

  • Flow Rate: 0.60 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions:

    • Dienogest: m/z 312.30 → 135.30

    • Levonorgestrel d6 (IS): m/z 319.00 → 251.30

  • Ion Source Parameters: Optimized for maximum signal intensity of Dienogest and the internal standard.

Visualizations

Dienogest_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection AddIS Add Internal Standard (Dienogest-d6) SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Inject into LC-MS/MS System SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc

Caption: General workflow for the analysis of Dienogest in plasma.

Troubleshooting_Dienogest_Analysis Start Inconsistent or Unexpected Results CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckRecovery Low/Inconsistent Recovery? CheckPeakShape->CheckRecovery No OptimizeMobilePhase Optimize Mobile Phase pH Improve Sample Cleanup CheckPeakShape->OptimizeMobilePhase Yes CheckSensitivity Low Sensitivity? CheckRecovery->CheckSensitivity No OptimizeExtraction Optimize Extraction (Solvent, pH, Time) CheckRecovery->OptimizeExtraction Yes TuneMS Tune Mass Spectrometer CheckSensitivity->TuneMS Yes End Method Optimized CheckSensitivity->End No ReplaceColumn Replace Column OptimizeMobilePhase->ReplaceColumn ReplaceColumn->CheckRecovery CheckStability Assess Analyte Stability OptimizeExtraction->CheckStability CheckStability->CheckSensitivity CheckTransitions Verify MS/MS Transitions TuneMS->CheckTransitions ImproveCleanup Improve Sample Cleanup (Reduce Matrix Effects) CheckTransitions->ImproveCleanup ImproveCleanup->End

Caption: Troubleshooting decision tree for Dienogest analysis.

References

Validation & Comparative

Navigating Dienogest Quantification: A Comparative Guide to LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a validated LC-MS/MS method using a labeled internal standard versus alternative analytical approaches for the accurate quantification of Dienogest in biological matrices.

This guide provides an in-depth comparison of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing a stable isotope-labeled internal standard (Dienogest-d6), with alternative analytical techniques for the quantification of Dienogest. Dienogest is a synthetic progestogen widely used in the treatment of endometriosis and as a component of oral contraceptives.[1] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring.[1]

This publication will delve into the performance characteristics of the LC-MS/MS method and compare it with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The information is collated from various validation studies to offer a comprehensive overview for researchers, scientists, and drug development professionals, aiding in the selection of the most suitable analytical strategy for their specific research needs.

The Gold Standard: LC-MS/MS with a Labeled Internal Standard

In quantitative bioanalysis, the use of an internal standard (IS) is paramount for achieving accurate and precise results.[2] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and detection, thereby compensating for any potential variability.[2] Stable isotope-labeled internal standards (SIL-IS), such as Dienogest-d6, are considered the gold standard for LC-MS/MS analysis. This is because they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience the same degree of ionization suppression or enhancement, which leads to the most accurate correction for analytical variability.[2]

The LC-MS/MS method detailed here provides a reliable, sensitive, and high-throughput solution for the quantification of Dienogest in human plasma. The use of Dienogest-d6 as an internal standard ensures the accuracy and precision of the results, making it suitable for large-scale clinical and bioanalytical studies.

Comparative Analysis of Analytical Methods

The performance of the LC-MS/MS method utilizing Dienogest-d6 is compared with an alternative HPLC-UV method that employs a structurally similar, non-deuterated internal standard. The following tables summarize the key performance parameters of these distinct analytical approaches.

Table 1: Comparison of Analytical Method Performance for Dienogest

Validation ParameterLC-MS/MS with Dienogest-d6 ISHPLC-UV with Norethisterone IS
Linearity Range 1.0 - 200.0 ng/mL5 - 20 µg/mL
Correlation Coefficient (r²) > 0.9990.999
Intra-day Precision (%CV) < 3.97%Not Reported
Inter-day Precision (%CV) < 6.10%Not Reported
Accuracy (% Bias) Within ±4.0%98.36% (% Mean Accuracy)
Recovery 92.5% to 106.4%Not Reported
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 µg/mL

Experimental Protocols

LC-MS/MS Method with Dienogest-d6 Internal Standard

This method was developed for the sensitive and selective quantification of Dienogest in human plasma.

Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the Dienogest-d6 internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Chromatographic Conditions

  • Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution with 70% acetonitrile in 5 mM ammonium (B1175870) acetate.

  • Flow Rate: 0.60 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Run Time: 3.0 minutes.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dienogest: Precursor Ion (m/z) 312.3 → Product Ion (m/z) 135.3.

    • Dienogest-d6 (IS): Precursor Ion (m/z) 318.3 → Product Ion (m/z) 160.98.

Alternative Method: HPLC-UV with Norethisterone Internal Standard

This method was developed for the bioanalytical estimation of Dienogest in rat plasma.

Sample Preparation Details of the extraction method from rat plasma are not explicitly stated but would typically involve liquid-liquid extraction or solid-phase extraction.

Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography with UV detection.

  • Column: Waters Symmetry C18, 150x4.6mm, 3.5µm.

  • Mobile Phase: 0.1% OPA & ACN in the ratio of 40:60% v/v.

  • Flow Rate: Not specified.

  • Detection: UV absorbance at 214 nm.

Method Comparison and Discussion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method.

  • Dienogest-d6 as the Ideal Internal Standard: As a stable isotope-labeled analogue, Dienogest-d6 is expected to co-elute with Dienogest and experience identical ionization suppression or enhancement, leading to the most accurate correction for analytical variability. This represents the theoretically ideal scenario for LC-MS/MS analysis.

  • Norethisterone as a Non-Deuterated Alternative: Norethisterone is structurally similar to Dienogest and can be a suitable internal standard, particularly for HPLC-UV methods where mass-based differentiation is not possible. However, its different retention time and potential for different responses to matrix effects in LC-MS/MS make it a less ideal choice compared to a SIL-IS.

The LC-MS/MS method demonstrates significantly higher sensitivity, with a lower limit of quantification in the nanogram per milliliter range, compared to the microgram per milliliter range of the HPLC-UV method. This makes the LC-MS/MS method far more suitable for pharmacokinetic studies where low concentrations of the drug are expected. The simple protein precipitation protocol for the LC-MS/MS method also allows for high-throughput sample processing.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the key steps in the LC-MS/MS analytical workflow.

LC-MS/MS Analytical Workflow for Dienogest

Internal_Standard_Principle Analyte Dienogest (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS Dienogest-d6 (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Co-processed MS_Detection MS/MS Detection LC_Separation->MS_Detection Co-elute Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Corrects for variability Concentration Accurate Concentration Ratio->Concentration

Principle of Stable Isotope Labeled Internal Standard

Conclusion

For the highest level of accuracy and precision in the bioanalysis of Dienogest, particularly when using LC-MS/MS, the use of Dienogest-d6 as an internal standard is strongly recommended. While other internal standards and analytical methods like HPLC-UV can be employed and validated, they may not compensate for all sources of analytical variability as effectively as a stable isotope-labeled internal standard, nor do they typically offer the same level of sensitivity. The selection of an appropriate analytical method and internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the nature of the biological matrix, and the available instrumentation.

References

A Comparative Guide to Internal Standards in Dienogest Bioanalysis: Dienogest-¹³C₂,¹⁵N vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dienogest, the choice of an appropriate internal standard is a critical determinant of data quality and assay reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Dienogest-¹³C₂,¹⁵N, and deuterated internal standards (e.g., Dienogest-d6) for the quantitative analysis of Dienogest in biological matrices. This comparison is supported by a review of established bioanalytical principles and experimental data from studies utilizing deuterated internal standards.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1] While deuterated standards are more commonly used due to their wider availability and lower cost, standards labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) are increasingly recognized for their superior performance.[2][3]

Data Presentation: A Quantitative Comparison

Performance ParameterTypical Performance with Deuterated Internal Standard (e.g., Dienogest-d6)Expected Performance with Dienogest-¹³C₂,¹⁵NRationale for Expected Improvement
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[3]Expected to co-elute perfectly with Dienogest.The larger mass difference between deuterium (B1214612) and hydrogen can lead to slight differences in physicochemical properties, causing chromatographic separation. The mass difference with ¹³C and ¹⁵N is smaller, resulting in virtually identical chromatographic behavior.[4]
Accuracy & Precision High accuracy and precision are achievable (e.g., intra- and inter-day precision <15%). However, inaccuracies can arise from differential matrix effects due to chromatographic separation.Improved accuracy and precision, with potentially lower bias and coefficient of variation (CV%).Perfect co-elution ensures that the analyte and internal standard experience the exact same matrix effects, leading to more effective correction and higher data quality.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly at non-stable positions.Highly stable with no risk of isotopic exchange.Carbon-13 and Nitrogen-15 isotopes are incorporated into the core structure of the molecule and are not susceptible to chemical exchange under typical bioanalytical conditions.
Matrix Effects Generally good compensation, but differential elution can lead to incomplete correction for ion suppression or enhancement.Superior correction for matrix effects.Identical elution profiles ensure that both the analyte and the internal standard are subjected to the same matrix interferences at the same time in the mass spectrometer's ion source.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioanalytical assays. The following is a representative experimental protocol for the quantification of Dienogest in human plasma using a stable isotope-labeled internal standard, based on common practices with deuterated standards. The same general procedure would be applicable when using Dienogest-¹³C₂,¹⁵N.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard working solution (Dienogest-¹³C₂,¹⁵N or deuterated standard) in methanol.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions for Dienogest and the internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dienogest312.3135.3
Dienogest-d6318.3135.3
Dienogest-¹³C₂,¹⁵N315.3137.3 (representative)

Note: The exact product ion for Dienogest-¹³C₂,¹⁵N would depend on the position of the labels.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for Dienogest bioanalysis and the simplified signaling pathway of Dienogest's action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (Dienogest-¹³C₂,¹⁵N or Deuterated) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing and Quantification lcms->data_proc

Caption: Experimental workflow for the bioanalysis of Dienogest.

dienogest_pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Hypothalamus Hypothalamus PR->Hypothalamus Inhibits Endometrium Endometrium PR->Endometrium Antiproliferative effects GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol produces GnRH->Pituitary stimulates LH_FSH->Ovaries stimulate Estradiol->Endometrium stimulates growth

Caption: Simplified signaling pathway of Dienogest's action.

Conclusion

References

Precision in Dienogest Quantification: A Comparative Analysis of Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of Dienogest (B1670515), a synthetic progestogen vital in endometriosis treatment and contraception, is fundamental for pharmacokinetic analysis, therapeutic drug monitoring, and the development of new pharmaceuticals.[1][2] Among the various analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution has emerged as the gold standard for its high sensitivity and selectivity.[3][4] This guide provides a comprehensive comparison of different isotope dilution LC-MS/MS methods for Dienogest quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy.

The core principle of isotope dilution mass spectrometry lies in the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[5][6] For Dienogest, deuterated analogs such as Dienogest-d6 are commonly employed.[1][2][3]

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key parameters, including linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The following table summarizes these parameters from various validated LC-MS/MS methods for Dienogest quantification, highlighting the impact of different internal standards and extraction techniques.

ParameterMethod 1: Dienogest-d6 (Protein Precipitation)Method 2: Dienogest-d8 (Protein Precipitation)Method 3: Levonorgestrel-d6 (Liquid-Liquid Extraction)Method 4: Norethisterone (HPLC-UV)
Linearity Range (ng/mL) 1.0 - 200.0[2]1.003 - 200.896[7]Not explicitly stated, but used for pharmacokinetic studies[1]Not applicable for direct comparison
Correlation Coefficient (r²) > 0.999[2]Not explicitly stated, but method was validatedNot explicitly statedNot applicable for direct comparison
LLOQ (ng/mL) 1.0[2]1.003[7]Not explicitly statedNot applicable for direct comparison
Intra-day Precision (%CV) < 3.97[2][7]< 3.97[7]Not explicitly statedNot explicitly stated
Inter-day Precision (%CV) < 6.10[2][7]< 6.10[7]Not explicitly statedNot explicitly stated
Accuracy (% Bias) Within ±4.0[2][7]Within ±4.0[7]Not explicitly statedNot explicitly stated
Recovery (%) 92.5 - 106.4[2]Not explicitly statedNot explicitly statedNot explicitly stated

As the data indicates, methods employing a deuterated Dienogest internal standard (Methods 1 and 2) demonstrate excellent linearity, sensitivity, precision, and accuracy. The use of a structurally analogous internal standard like Levonorgestrel-d6 (Method 3) can also yield reliable results, though direct comparison is limited by the available data. High-performance liquid chromatography with UV detection (HPLC-UV) using a non-isotopic internal standard like Norethisterone (Method 4) is a more accessible technique but generally offers lower sensitivity and selectivity compared to LC-MS/MS.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays.[1] Below are the key experimental protocols for the quantification of Dienogest in human plasma using different isotope dilution LC-MS/MS methods.

Method 1: Dienogest Quantification using Dienogest-d6 and Protein Precipitation

This method provides a robust and high-throughput approach for Dienogest analysis in plasma.[2]

Sample Preparation:

  • To 100 µL of human plasma, add 50 µL of the Dienogest-d6 internal standard working solution.[2]

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[2]

  • Vortex the mixture for 2 minutes.[2]

  • Centrifuge at 4300 rpm for 10 minutes at 8 °C.[2]

  • Transfer the supernatant for LC-MS/MS analysis.[2]

Chromatographic Conditions:

  • LC System: A liquid chromatograph capable of binary gradient elution.[2]

  • Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[2]

  • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium (B1175870) acetate.[1]

  • Flow Rate: 0.60 mL/min.[1][5]

  • Injection Volume: 10 µL.[3]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dienogest: m/z 312.30 → 135.30[7]

    • Dienogest-d6: Appropriate precursor and product ions are determined based on the deuteration pattern.[3]

Method 2: Dienogest Quantification using Levonorgestrel-d6 and Liquid-Liquid Extraction

This method offers an alternative internal standard and a different sample clean-up technique.[1]

Sample Preparation:

  • To 200 µL of human plasma, add 25 µL of Levonorgestrel-d6 internal standard working solution.[1]

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.[1]

  • Vortex mix for 10 minutes and centrifuge at 4000 rpm for 5 minutes.[1][3]

  • Freeze the aqueous layer and transfer the organic layer to a new tube.[1]

  • Evaporate the organic layer to dryness under nitrogen at 40°C.[1][3]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

Chromatographic and Mass Spectrometry Conditions: The chromatographic and mass spectrometry conditions would be similar to Method 1, with optimization for the specific analytes and internal standard.

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical process and the biological context of Dienogest, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Dienogest-d6 (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Injection ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Dienogest quantification.

G cluster_cellular Cellular Action cluster_systemic Systemic Effects Dienogest Dienogest PR Progesterone (B1679170) Receptor (PR) Dienogest->PR Hypothalamus Hypothalamus Dienogest->Hypothalamus Inhibits GnRH secretion Nucleus Nucleus PR->Nucleus DNA DNA Nucleus->DNA Transcription Modulation of Gene Transcription DNA->Transcription CellularEffects Cellular Effects Transcription->CellularEffects Antiproliferative Antiproliferative Effects CellularEffects->Antiproliferative Antiangiogenic Antiangiogenic Effects CellularEffects->Antiangiogenic Immunologic Immunologic Effects CellularEffects->Immunologic Pituitary Pituitary Gland Hypothalamus->Pituitary Reduced GnRH Ovaries Ovaries Pituitary->Ovaries Reduced LH/FSH Estradiol (B170435) Reduced Estradiol Production Ovaries->Estradiol

Caption: Simplified signaling pathway of Dienogest.

Dienogest primarily exerts its therapeutic effects by acting as an agonist at the progesterone receptor.[9][10] This leads to a range of cellular effects in the endometrium, including antiproliferative, immunologic, and antiangiogenic actions.[10] Systemically, Dienogest inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[9] This ultimately leads to reduced ovarian estradiol production, which helps to alleviate the symptoms of endometriosis.[9][10]

References

A Comparative Guide to Bioanalytical Methods for Dienogest Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Dienogest (B1670515), the selection of a robust and reliable bioanalytical method is paramount for accurate quantification in biological matrices. This guide provides an objective comparison of the performance of three common bioanalytical platforms for Dienogest analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Radioimmunoassay (RIA). The information presented, supported by experimental data, aims to assist in the selection of the most appropriate method based on specific research needs.

Comparison of Key Performance Characteristics

The specificity, sensitivity, and overall performance of a bioanalytical method are critical for generating high-quality data in pharmacokinetic, toxicokinetic, and bioequivalence studies. The following tables summarize the key validation parameters for LC-MS/MS, HPLC-UV, and RIA methods for the quantification of Dienogest.

Table 1: Performance Comparison of Dienogest Bioanalytical Methods

ParameterLC-MS/MSHPLC-UVRadioimmunoassay (RIA)
Linearity Range 1.0 - 200.0 ng/mL[1]5 - 20 µg/mL (in rat plasma)[2]Not explicitly stated, but capable of measuring plasma and saliva concentrations after a 2 mg oral dose[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]1.0 µg/mL (in rat plasma)[2]Not explicitly stated, but sensitive enough for pharmacokinetic studies[1]
Intra-day Precision (%CV) < 3.97%[1]Not explicitly statedNot explicitly stated
Inter-day Precision (%CV) < 6.10%[1]Not explicitly statedNot explicitly stated
Accuracy (% Bias) Within ±4.0%[1]Not explicitly statedNot explicitly stated
Internal Standard Dienogest-d6 (stable isotope-labeled)[1]Norethisterone[2]Not applicable (competitive binding assay)[1]
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[1][3]Protein Precipitation[2]Direct analysis of saliva; plasma requires sample preparation[1]
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (based on antibody-antigen binding)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of typical experimental protocols for the quantification of Dienogest using LC-MS/MS, HPLC-UV, and RIA.

LC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of Dienogest in biological matrices such as human plasma.[1][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • In a microcentrifuge tube, add 100 µL of the plasma sample.[1]

  • Add 50 µL of the Dienogest-d6 internal standard working solution.[1]

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

2. Chromatographic Conditions

  • Analytical Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[1]

  • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v).[3]

  • Flow Rate: 0.60 mL/min.[3]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive ion electrospray ionization (ESI).[3]

  • Monitored Transitions:

    • Dienogest: m/z 312.30 → 135.30[3]

    • Dienogest-d6: Specific precursor and product ions are determined based on the deuteration pattern.

HPLC-UV Method

This method is a more accessible technique for the quantification of Dienogest, particularly in preclinical studies.[2]

1. Sample Preparation (Protein Precipitation)

  • The protocol typically involves the extraction of Dienogest from the biological matrix (e.g., rat plasma) using a suitable organic solvent to precipitate proteins.[2]

2. Chromatographic Conditions

  • Analytical Column: Waters Symmetry C18, 150x4.6mm, 3.5µm.[2]

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile in the ratio of 40:60% v/v.[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection Wavelength: 214 nm.[2]

  • Internal Standard: Norethisterone.[2]

Radioimmunoassay (RIA) Method

RIA is a highly sensitive immunoassay technique that can be used for the quantification of Dienogest in plasma and saliva.[1]

1. Principle

  • The assay is based on the competitive binding between unlabeled Dienogest (in the sample) and a fixed amount of radiolabeled Dienogest for a limited number of specific antibody binding sites.[1] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Dienogest in the sample.

2. Sample Preparation

  • For plasma samples, three different preparation procedures were compared in the cited study, although the specifics of these procedures are not detailed.[1]

  • Saliva samples can be analyzed directly.[1]

3. Assay Procedure

  • A standard curve is generated using known concentrations of unlabeled Dienogest.

  • Samples and standards are incubated with the specific antibody and a tracer amount of radiolabeled Dienogest.

  • After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • The concentration of Dienogest in the samples is determined by interpolating their results from the standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the general workflow of bioanalytical method validation and a typical LC-MS/MS procedure.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Processing MV5->SA1 SA2 Data Acquisition SA1->SA2 SA3 Data Analysis & Reporting SA2->SA3 LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SP1 Plasma Sample Aliquoting SP2 Addition of Internal Standard SP1->SP2 SP3 Protein Precipitation with Acetonitrile SP2->SP3 SP4 Centrifugation SP3->SP4 SP5 Supernatant Transfer SP4->SP5 LC1 Injection into HPLC SP5->LC1 LC2 Chromatographic Separation LC1->LC2 MS1 Electrospray Ionization (ESI) LC2->MS1 MS2 Mass Analysis (MS1) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Fragment Ion Analysis (MS2) MS3->MS4 DP1 Peak Integration MS4->DP1 DP2 Concentration Calculation DP1->DP2 DP3 Report Generation DP2->DP3

References

comparative recovery of different Dienogest extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest in various matrices is critical for pharmacokinetic analysis, quality control, and formulation development. The choice of extraction method significantly impacts recovery, purity, and analytical sensitivity. This guide provides an objective comparison of different Dienogest extraction techniques from both biological fluids and pharmaceutical dosage forms, supported by experimental data and detailed protocols.

Executive Summary

This comparison evaluates three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple solvent dissolution. For biological matrices such as human plasma, both SPE and LLE are common, with protein precipitation also utilized as a rapid extraction method. For solid dosage forms like tablets, solvent dissolution is the standard approach.

Generally, modern SPE methods with polymeric sorbents offer the highest and most consistent recovery rates for Dienogest from plasma, often exceeding 90%. LLE also provides high recovery, with documented efficiencies between 92.5% and 106.4%. Protein precipitation, while simpler, can also achieve high recovery in the same range. For pharmaceutical tablets, direct solvent extraction is highly efficient, with recovery rates typically between 93.9% and 100.3%.

Data Presentation: Comparative Recovery of Dienogest

The following tables summarize the quantitative recovery data for Dienogest using different extraction methods from human plasma and pharmaceutical tablets.

Table 1: Dienogest Extraction Recovery from Human Plasma

Extraction MethodSorbent/Solvent SystemAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Not specified92.5 - 106.4[1]
Protein PrecipitationAcetonitrile (B52724)92.5 - 106.4[2]
Solid-Phase Extraction (SPE)C8≥92.3 (for similar compounds)[3]
Solid-Phase Extraction (SPE)Polymeric (Oasis PRiME HLB)High and consistent (typically >90%)[4]

Table 2: Dienogest Extraction Recovery from Pharmaceutical Tablets

Extraction MethodSolvent SystemAverage Recovery (%)Reference
Solvent DissolutionNot specified93.9 - 100.3[5]

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Dienogest in human plasma.

Materials:

  • Human plasma (K2 EDTA)

  • Dienogest analytical standard

  • Internal standard (e.g., levonorgestrel-d6)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

Procedure:

  • Pipette 500 µL of the plasma sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 2.5 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with the reconstitution solvent for analysis.

Protein Precipitation from Human Plasma

This protocol describes a simple and rapid protein precipitation method for Dienogest extraction from human plasma.[2]

Materials:

  • Human plasma (K2 EDTA)

  • Dienogest analytical standard

  • Internal standard (Dienogest-d6)

  • Acetonitrile (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, add 100 µL of the plasma sample.[2]

  • Add 50 µL of the Dienogest-d6 internal standard working solution.[2]

  • Add a specific volume of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Solid-Phase Extraction (SPE) from Human Plasma (General Protocol)

This is a general protocol for SPE based on common practices for extracting drugs from plasma. Specific conditions may need optimization for Dienogest.

Materials:

  • SPE cartridges (e.g., C8 or a polymeric sorbent like Oasis HLB)

  • Human plasma

  • Dienogest analytical standard

  • Internal standard

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol)

  • SPE vacuum manifold

  • Solvent evaporator

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interferences.

  • Elution: Elute Dienogest from the sorbent using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Solvent Dissolution from Pharmaceutical Tablets

This protocol is based on a validated stability-indicating RP-HPLC method for the assay of Dienogest in tablet dosage form.[6]

Materials:

  • Dienogest tablets

  • Acetonitrile

  • Volumetric flasks

  • Sonicator

  • Centrifuge (optional)

  • Syringe filters

Procedure:

  • Weigh and finely powder not less than 20 tablets.[6]

  • Accurately weigh a portion of the powder equivalent to a specified amount of Dienogest and transfer it to a volumetric flask.

  • Add a volume of acetonitrile (e.g., 120 mL into a 200 mL flask) and sonicate for a specified time (e.g., 5 minutes) to dissolve the Dienogest.[6]

  • Make up the volume with the diluent and mix well.[6]

  • If necessary, centrifuge the solution and then filter the supernatant through a suitable syringe filter before analysis by HPLC.[6]

Visualizing the Extraction Workflows

The following diagrams illustrate the generalized workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Methyl Tert-Butyl Ether) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (e.g., Add Internal Standard) start->pretreatment load Load Sample pretreatment->load conditioning Condition SPE Cartridge (e.g., Methanol) equilibration Equilibrate SPE Cartridge (e.g., Water) conditioning->equilibration equilibration->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

A Comparative Guide to Inter-day and Intra-day Precision for Dienogest Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, the precise and accurate quantification of Dienogest (B1670515) is of paramount importance. This guide provides an objective comparison of various analytical methods for Dienogest quantification, with a focus on inter-day and intra-day precision. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing different internal standards is compared with a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, supported by experimental data from published validation studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in the quantification of Dienogest. The following table summarizes the performance characteristics of three distinct, validated analytical methods, allowing for a direct comparison of their precision and accuracy.

Parameter Method 1: LC-MS/MS Method 2: LC-MS/MS Method 3: HPLC-UV
Internal Standard Dienogest-d6Levonorgestrel-d6[1]Norethisterone[2]
Extraction Method Protein Precipitation[3][4]Liquid-Liquid Extraction[1]Protein Precipitation
Linearity Range 1.0 - 200.0 ng/mL1.003 - 200.896 ng/mL5 - 20 µg/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.003 ng/mL1.0 µg/mL
Intra-day Precision (%CV) < 3.97%< 3.97%LLOQ QC: 1.35%, LQC: 2.08%, MQC: 0.95%, HQC: 1.25%
Inter-day Precision (%CV) < 6.10%< 6.10%LLOQ QC: 1.89%, LQC: 1.54%, MQC: 1.21%, HQC: 1.43%
Accuracy (%) Within ±4.0%Within ±4.0% of nominal valuesLLOQ QC: 97.32%, LQC: 99.28%, MQC: 100.05%, HQC: 98.97%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the key experimental protocols for the quantification of Dienogest in human and rat plasma using the compared methods.

Method 1: LC-MS/MS with Dienogest-d6 (Internal Standard)

This method utilizes a stable isotope-labeled internal standard for robust and accurate quantification of Dienogest in human plasma by UHPLC-MS/MS.

Sample Preparation: Protein Precipitation

  • To 200 µL of a human plasma sample, add 50 µL of the Dienogest-d6 internal standard working solution.

  • Perform protein precipitation by adding 400 µL of acetonitrile (B52724).

  • Vortex mix the sample for 30 seconds.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v).

  • Flow Rate: 0.60 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions

  • Ionization: Positive ion electrospray ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dienogest: m/z 312.3 → 135.3

    • Dienogest-d6: m/z 318.3 → 135.3 (projected)

Method 2: LC-MS/MS with Levonorgestrel-d6 (Internal Standard)

This validated method is for the determination of Dienogest in human plasma using a deuterated analog of a different progestin as the internal standard.

Sample Preparation: Liquid-Liquid Extraction

  • Dienogest and the internal standard (Levonorgestrel-d6) are extracted from human plasma using a simple liquid-liquid extraction procedure.

Chromatographic Conditions

  • Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile-5 mm ammonium acetate (70:30, v/v).

  • Flow Rate: 0.60 mL/min.

Mass Spectrometric Conditions

  • Ionization: Positive ion electrospray ionization.

  • MRM Transitions:

    • Dienogest: m/z 312.30 → 135.30

    • Levonorgestrel-d6: m/z 319.00 → 251.30

Method 3: HPLC-UV with Norethisterone (Internal Standard)

This method was developed for the bioanalytical estimation of Dienogest in rat plasma using HPLC with UV detection.

Sample Preparation

  • Details of the extraction method from rat plasma would be specified here.

Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography with UV detection.

  • Column: Waters Symmetry C18, 150x4.6mm, 3.5µm.

  • Mobile Phase: 0.1% OPA & ACN in the ratio of 40:60% v/v.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV absorbance at 214 nm.

Visualizing the Analytical Workflow

To illustrate the logical flow of a typical bioanalytical method for Dienogest quantification, the following diagram is provided.

Experimental Workflow for Dienogest Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (e.g., Dienogest-d6) plasma_sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (if needed) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: A typical experimental workflow for the quantification of Dienogest in plasma.

References

A Comparative Performance Analysis of Dienogest-13C2,15N in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of stable isotope-labeled Dienogest, specifically focusing on Dienogest-13C2,15N, when used as an internal standard in the quantification of Dienogest in various biological matrices. While specific experimental data for this compound is not extensively available in the provided literature, its performance is comparable to other stable isotope-labeled (SIL) analogues, such as Dienogest-d6, which is widely documented. This guide will leverage data from studies using Dienogest-d6 to illustrate the superior performance of SIL internal standards and compare them with other analytical alternatives.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] They share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and other sources of analytical variability.[1][3]

Quantitative Performance Data

The following tables summarize the key performance parameters of bioanalytical methods for Dienogest using a stable isotope-labeled internal standard (Dienogest-d6) in comparison to other internal standards. The data demonstrates the enhanced precision and accuracy achieved with the use of a SIL internal standard.

Table 1: Performance Characteristics of Dienogest Bioanalysis with Different Internal Standards (LC-MS/MS)

ParameterDienogest-d6 (SIL IS)[4]Levonorgestrel-d6 (Deuterated Analogue)Norethisterone (Structural Analogue)
Matrix Human SerumHuman PlasmaRat Plasma
Linearity Range 0.009 - 10 ng/mL1.003 - 200.896 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) 0.009 ng/mL1.003 ng/mLNot explicitly stated
Intra-day Precision (%CV) <10%<3.97%<2.0% (for peak areas)
Inter-day Precision (%CV) <10%<6.10%Not explicitly stated
Accuracy (% Bias) -3.7% to 11.3%Within ±4.0%Not explicitly stated
Extraction Recovery 92.5% to 106.4%Not explicitly statedGood extraction recovery mentioned

Table 2: Mass Spectrometric Transitions for Dienogest and Dienogest-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dienogest312.30135.30
Dienogest-d6317.46Not specified

Experimental Protocols

Detailed experimental protocols are essential for the replication and comparison of analytical methods. Below are representative methodologies for the quantification of Dienogest in biological matrices using a stable isotope-labeled internal standard.

Method 1: Quantification of Dienogest in Human Serum using Dienogest-d6

This method is part of a validated assay for the simultaneous quantification of multiple progestins.

1. Sample Preparation: Supported Liquid Extraction (SLE)

  • Thaw frozen human serum samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the serum sample.

  • Add 50 µL of the Dienogest-d6 internal standard working solution.

  • Load the sample onto a supported liquid extraction plate.

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: Raptor 2.7 µm Biphenyl 50 mm X 2.1 mm.

  • Mobile Phase: A gradient of 0.15 mM ammonium (B1175870) fluoride (B91410) in water (A) and methanol (B129727) (B).

  • Flow Rate: A defined flow rate to achieve optimal separation.

3. Mass Spectrometry

  • Instrument: Tandem triple-quadrupole mass spectrometer with a heated electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Quantification of Dienogest in Human Plasma using Dienogest-d6

This method describes a robust and sensitive approach for determining Dienogest in human plasma.

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature and vortex.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the Dienogest-d6 internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrument: Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.60 mL/min.

3. Mass Spectrometry

  • Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion electrospray ionization.

  • Detection: Monitoring the specific precursor to product ion transitions for Dienogest and Dienogest-d6.

Visualizations

The following diagrams illustrate the experimental workflow for Dienogest quantification and the logical principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (SLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Bioanalytical workflow for Dienogest quantification.

internal_standard_logic cluster_process Analytical Process Analyte Dienogest (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrumental Variation Analyte->Instrument Result Accurate Quantification (Constant Analyte/IS Ratio) IS This compound (IS) IS->Extraction IS->Matrix IS->Instrument l1 Analyte and IS experience the same variations, leading to a constant ratio and accurate result.

Principle of stable isotope-labeled internal standards.

References

Safety Operating Guide

Proper Disposal of Dienogest-13C2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of isotopically labeled active pharmaceutical ingredients (APIs) like Dienogest-13C2,15N is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, prioritizing safety and minimizing environmental impact.

Dienogest is classified as a hazardous substance due to its potential health and environmental risks. According to safety data sheets, it is suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, its disposal must be handled with care, following stringent protocols.

The presence of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), does not alter the fundamental disposal requirements of the parent compound. These isotopes are not radioactive, and as such, no additional precautions related to radioactivity are necessary[4][]. The disposal procedure is dictated by the hazardous nature of the Dienogest molecule itself.

Key Disposal Principles

Disposal of this compound, as with other hazardous APIs, must adhere to local, state, and federal regulations[6]. It is imperative to manage this compound as a hazardous chemical waste from the point of generation through to its final disposal. Under no circumstances should this material be disposed of down the drain or in regular laboratory trash.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles[7].

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container[8][9].

    • The container must be leak-proof and compatible with the chemical nature of the waste[8].

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[10].

  • Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound"[9][10].

    • Indicate the known hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[6][8].

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Professional Disposal:

    • The disposal of hormonal waste should be conducted in strict accordance with international and national legislation[11].

    • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company[6][9][10]. Your institution's EHS office will have established procedures and approved vendors for this purpose.

    • Provide the disposal company with the Safety Data Sheet (SDS) for Dienogest to ensure they can handle and transport the waste appropriately[10].

Quantitative Data

Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local and national regulations. The following table summarizes the key hazard classifications that inform its management as a hazardous waste.

Hazard ClassificationGHS CodeDescriptionSource
CarcinogenicityH351Suspected of causing cancer[1][2][3]
Reproductive ToxicityH360 / H360FDMay damage fertility or the unborn child[1][2][3]
Lactational EffectsH362May cause harm to breast-fed children[1][2][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures outlined are based on established safety and environmental regulations for handling hazardous pharmaceutical compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DienogestDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label_waste Label Container: 'Hazardous Waste - this compound' + Hazard Symbols segregate->label_waste store Store Sealed Container in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal Licensed Hazardous Waste Company Collects for Final Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。